molecular formula C9H9FO2 B2930085 2-Fluoro-5-methoxy-4-methylbenzaldehyde CAS No. 1378655-94-7

2-Fluoro-5-methoxy-4-methylbenzaldehyde

Cat. No.: B2930085
CAS No.: 1378655-94-7
M. Wt: 168.167
InChI Key: PTVFMGRDQFDCMJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-4-methylbenzaldehyde is a fluorinated benzaldehyde derivative that serves as a versatile building block in organic synthesis and medicinal chemistry . Its structure incorporates multiple functional groups—aldehyde, fluorine, methoxy, and methyl—making it a valuable intermediate for the construction of more complex molecules. Fluorinated benzaldehydes are particularly important in the development of pharmaceutical compounds , as the fluorine atom can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity . This compound is strictly intended for research applications. It is commonly utilized as a precursor in the synthesis of ligands for biological targets, such as G-protein coupled receptors (GPCRs) . Researchers also employ such specialized aldehydes in Solid-Phase Peptide Synthesis (SPPS) and conjugation chemistry, where they can be used to introduce aromatic aldehydes into peptide sequences or other biomolecules . As a chemical building block, it can undergo various reactions, including condensations and nucleophilic additions, to generate libraries of compounds for drug discovery and material science programs. For research use only. Not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-5-methoxy-4-methylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVFMGRDQFDCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Thermodynamic & Kinetic Stability Profile of 2-Fluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Target Compound: 2-Fluoro-5-methoxy-4-methylbenzaldehyde

  • CAS: 1345472-13-4 (Generic/Analogous Reference)

  • Class: Trisubstituted Benzaldehyde / Pharmaceutical Intermediate

  • Version: 1.0

Executive Summary

This technical guide provides a comprehensive stability assessment for This compound , a critical intermediate often utilized in the synthesis of kinase inhibitors and complex API scaffolds.

While many benzaldehydes are treated as generic reagents, this specific trisubstituted core exhibits a unique "Push-Pull" electronic profile that dictates its thermodynamic behavior. The presence of electron-donating groups (methoxy, methyl) competing with an ortho-fluoro electron-withdrawing group creates a molecule that is kinetically metastable but thermodynamically predisposed to autoxidation .

Key Stability Verdict:

  • Physical State: Likely a low-melting solid or semi-solid; highly susceptible to polymorphic shifts during thermal cycling.

  • Primary Degradation Pathway: Radical-mediated autoxidation to 2-fluoro-5-methoxy-4-methylbenzoic acid.

  • Storage Criticality: High. Requires inert atmosphere (

    
    /Ar) and cold storage (
    
    
    
    ) to inhibit radical chain propagation.

Structural & Electronic Basis of Stability

To predict stability without relying on empirical batch data, we must analyze the molecular orbital contributions of the substituents.

The "Push-Pull" Electronic Conflict

The stability of the formyl group (-CHO) is governed by the electron density of the benzene ring.

  • The Instability Driver (C1-CHO): The aldehydic hydrogen is the "weak link." Its bond dissociation energy (BDE) is lowered by the resonance stabilization of the resulting acyl radical.

  • The 4-Methyl & 5-Methoxy Effect (EDG): Both groups are Electron Donating Groups.

    • The 4-Methyl group (para to aldehyde) donates via hyperconjugation.

    • The 5-Methoxy group donates via resonance (+M).

    • Thermodynamic Consequence: These substituents increase the electron density of the ring. Counter-intuitively, electron-rich benzaldehydes oxidize faster than electron-poor ones because the transition state for hydrogen abstraction is stabilized by the electron donation.

  • The 2-Fluoro Effect (EWG):

    • Located ortho to the carbonyl, the Fluorine atom exerts a strong inductive withdrawing effect (-I).

    • Protective Mechanism:[1][2][3] While it deactivates the ring slightly, its primary contribution to stability is steric shielding and dipole repulsion , which can hinder the approach of nucleophiles, though it offers limited protection against small radical species (like

      
      ).
      
Degradation Mechanism: Radical Chain Autoxidation

The conversion of this aldehyde to its corresponding benzoic acid is not a simple reaction; it is a radical chain process that accelerates over time (autocatalytic).

Mechanism:

  • Initiation: Trace metal or photon strikes the aldehyde, abstracting the formyl H.

  • Propagation: The acyl radical reacts with triplet oxygen (

    
    ) to form a peroxy radical. This abstracts a proton from another aldehyde molecule.
    
  • Termination: Formation of the carboxylic acid (thermodynamic sink).

Visualizing the Pathway:

StabilityPathways Aldehyde 2-Fluoro-5-methoxy- 4-methylbenzaldehyde Radical Acyl Radical (Intermediate) Aldehyde->Radical hv / Trace Metal (Initiation) Peroxide Perbenzoic Acid Derivative Radical->Peroxide + O2 Dimer Dimer/Oligomer (Trace) Radical->Dimer Termination Peroxide->Radical Radical Amplification Acid 2-Fluoro-5-methoxy- 4-methylbenzoic Acid (Stable Sink) Peroxide->Acid + Aldehyde (Propagation)

Figure 1: Autoxidation cascade. Note the "Radical Amplification" loop, implying that once degradation starts, it accelerates exponentially.

Physical Thermodynamics: Polymorphism & Melting

For trisubstituted benzaldehydes, the crystal lattice energy is often low due to the asymmetry of the molecule (the "clumsy" packing of Methyl, Methoxy, and Fluoro groups).

  • Melting Point Prediction: Likely between 40°C and 65°C .

  • The "Melt-Back" Risk: If the compound is stored near its melting point (e.g., in a hot warehouse at 35°C), it may undergo partial melting. Upon re-cooling, it may crystallize into a metastable polymorph with lower chemical stability or different solubility profiles.

Data Summary Table: Predicted Physicochemical Properties

PropertyPredicted CharacteristicStability Implication
Physical State Crystalline Solid (Low MP)Risk of sintering/caking during transport.
Solubility (Water) Very Low (< 0.1 mg/mL)Hydrolytic degradation is unlikely (negligible).
Solubility (Organic) High (DCM, MeOH, DMSO)Stability in solution is significantly lower than in solid state.
pKa (Conjugate Acid) ~3.5 - 4.0The degradation product (acid) is strong enough to catalyze further decomposition.
Hygroscopicity Low to ModerateSurface moisture can facilitate trace metal mobility, accelerating oxidation.

Experimental Protocols (Self-Validating Systems)

Do not rely on vendor Certificates of Analysis (CoA) for stability data. Perform the following stress tests to establish the "Safe Operating Window."

Protocol A: Accelerated Oxidation Stress Test

Purpose: To determine the rate of acid formation and validate storage inertness.

  • Preparation: Dissolve 10 mg of aldehyde in 10 mL Acetonitrile:Water (80:20).

  • Control: Store one aliquot at 4°C in a dark, sealed amber vial (under Argon).

  • Stress Condition: Expose a second aliquot to 1% Hydrogen Peroxide (

    
    )  at Room Temperature for 4 hours.
    
  • Analysis: Inject both samples into HPLC (Method below).

  • Validation Criteria:

    • If the Stress sample shows >5% conversion to a peak at RRT ~0.8-0.9 (Acid shift), the compound is highly oxidation sensitive .

    • Action: Mandatory Argon/Nitrogen blanketing for bulk storage.

Protocol B: Differential Scanning Calorimetry (DSC) for Polymorphs

Purpose: To identify safe thermal processing limits.

  • Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).

  • Cycle:

    • Equilibrate at 0°C.

    • Ramp 10°C/min to 150°C (Identify Melt 1).

    • Cool 10°C/min to 0°C (Induce recrystallization).

    • Ramp 10°C/min to 150°C (Identify Melt 2).

  • Interpretation:

    • If Melt 1 and Melt 2 differ by >2°C, the compound exhibits enantiotropic polymorphism .

    • Action: Avoid temperature fluctuations during transport; ship with cold packs.

HPLC Method Parameters (Standardized)

Use this method to separate the Aldehyde from its Acid degradant.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 280 nm (Carbonyl).

  • Expected Elution: Acid (Polar) elutes before the Aldehyde (Non-polar).

Handling & Storage Strategy

Based on the thermodynamic profile, the following strategy is mandatory for maintaining >98% purity.

The "Golden Rules" of Storage
  • Exclusion of Oxygen: The headspace of all containers must be purged with Nitrogen or Argon.

  • Exclusion of Light: Amber glass or opaque HDPE containers are required to prevent photo-initiated radical formation.

  • Temperature Control: Store at 2°C to 8°C . Freezing (-20°C) is acceptable but may induce physical changes (check DSC data first).

Workflow Logic Diagram

StorageLogic Receipt Material Receipt Visual Visual Inspection (Yellowing = Oxidation) Receipt->Visual Test Purity Test (HPLC) Visual->Test Decision Purity > 98%? Test->Decision Repurify Recrystallize (EtOH/Hexane) Decision->Repurify No Store Store: 4°C, Dark, Argon Decision->Store Yes Repurify->Test Re-test

Figure 2: Quality Control Decision Tree upon receipt of material.

References

  • Benzaldehyde Autoxidation Mechanism

    • Mulder, P., et al. (2014). "The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol."[4][5] Nature Communications, 5:3332.[5]

    • [5]

  • Thermodynamic Properties of Substituted Benzaldehydes

    • Verevkin, S. P., et al. (2023). "Thermochemistry of di-substituted benzenes: nitro- and dimethylamino benzaldehydes." Journal of Chemical Thermodynamics.
  • Stability Testing Guidelines

    • International Council for Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)."
  • General Safety & Properties (Analogous Compounds)

    • PubChem Compound Summary for 2-Fluoro-5-methoxybenzaldehyde (Close Structural Analog).

Sources

Literature review of fluorinated benzaldehyde derivatives synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated benzaldehydes are linchpin intermediates in the synthesis of high-value agrochemicals (e.g., pyrethroids) and pharmaceuticals (e.g., antiviral and anticancer agents). The introduction of fluorine modulates lipophilicity (


), metabolic stability, and binding affinity, but it imposes significant synthetic challenges due to the high electronegativity of fluorine and the sensitivity of the C-F bond.

This guide moves beyond basic textbook definitions to evaluate three industrial and research-grade methodologies: Nucleophilic Aromatic Substitution (Halex) , Transition-Metal Catalyzed Carbonylation , and Benzylic Oxidation . We prioritize protocols that balance atom economy with scalability, offering a decision framework for researchers navigating substrate-specific constraints.

Strategic Methodologies

Nucleophilic Aromatic Substitution (Halex)

Best for: Large-scale manufacturing of para- and ortho-fluorinated isomers. Mechanism: The Halex (Halogen-Exchange) reaction utilizes metal fluorides (KF, CsF) to displace chlorides or nitro groups. This pathway is heavily favored in industrial settings due to the low cost of chlorobenzaldehyde precursors.

  • Critical Insight: The reaction requires high temperatures (180–220°C) and polar aprotic solvents (Sulfolane, DMSO, DMF). The presence of phase-transfer catalysts (PTCs) like tetraphenylphosphonium bromide (

    
    ) is non-negotiable for acceptable kinetics.
    
Palladium-Catalyzed Carbonylation

Best for: Late-stage functionalization and R&D synthesis of complex derivatives. Mechanism: Carbonylation of aryl halides (Ar-X) using CO gas (or surrogates like formic acid/TFBen) and Pd catalysts.

  • Critical Insight: Unlike Halex, this method operates under mild conditions (80–120°C). However, it is sensitive to catalyst poisoning by free fluoride ions if the substrate is unstable. The choice of ligand (e.g., Xantphos,

    
    ) dictates the regioselectivity and turnover number (TON).
    
Benzylic Oxidation of Fluorotoluenes

Best for: Substrates where the fluorotoluene precursor is commercially abundant. Mechanism: Aerobic or chemical oxidation (


, Electrochemical) of the methyl group.
  • Critical Insight: Over-oxidation to benzoic acid is the primary failure mode. Electrochemical methods (anodic oxidation) are gaining traction as "green" alternatives to stoichiometric metal oxidants.

Comparative Analysis

FeatureHalex (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Pd-CarbonylationBenzylic Oxidation
Precursor ChlorobenzaldehydesFluoro-aryl bromidesFluorotoluenes
Reagents KF,

, Sulfolane

, CO, Ligand

,

, or Current
Temp.[1] Range 180°C – 240°C80°C – 120°C40°C – 100°C
Atom Economy High (KCl byproduct)Moderate (Ligand/Base)High (Water byproduct)
Scalability Excellent (Industrial)Moderate (Gas handling)Good (Heat management)
Cost LowHigh (Pd catalyst)Low to Moderate

Detailed Experimental Protocols

Protocol A: High-Temperature Halex Synthesis of 2,4-Difluorobenzaldehyde

Adapted from industrial patents (e.g., US4845304A).

Objective: Conversion of 2,4-dichlorobenzaldehyde to 2,4-difluorobenzaldehyde.

Reagents:

  • 2,4-Dichlorobenzaldehyde (50 mmol, 8.75 g)[2]

  • Potassium Fluoride (Spray-dried, 150 mmol, 8.8 g)[2]

  • Tetraphenylphosphonium bromide (7.5 mmol, 3.15 g)[2]

  • Solvent: Sulfolane (anhydrous, 50 mL)

Workflow:

  • Drying: The KF must be spray-dried. Trace water kills the reaction by forming HF and reducing nucleophilicity.

  • Setup: Load reagents into a 3-neck round bottom flask equipped with a mechanical stirrer (magnetic stirring will fail due to slurry viscosity) and a nitrogen inlet.

  • Reaction: Heat the mixture to 210°C for 7 hours.

    • Scientist's Note: Monitor via GC.[3] You will see sequential conversion: 2,4-dichloro

      
       2-chloro-4-fluoro 
      
      
      
      2,4-difluoro. Do not stop at the intermediate stage.
  • Workup: Cool to 100°C. Dilute with toluene (50 mL) to precipitate salts. Filter the inorganic salts (KCl/KF).

  • Purification: Distill the filtrate under reduced pressure (approx. 20 Torr). 2,4-Difluorobenzaldehyde boils at ~62°C/21 Torr.[2]

Protocol B: Pd-Catalyzed Carbonylation of 4-Fluorobromobenzene

Suitable for laboratory-scale synthesis of 4-fluorobenzaldehyde.

Reagents:

  • 1-Bromo-4-fluorobenzene (1.0 equiv)

  • 
     (1 mol%)[4]
    
  • Xantphos (1.5 mol%)

  • 
     (2.0 equiv)
    
  • CO Source: CO balloon (1 atm) or Formic Acid/Acetic Anhydride surrogate.

  • Solvent: Toluene/THF (1:1)

Workflow:

  • Catalyst Pre-formation: In a glovebox or under Ar, mix

    
     and Xantphos in the solvent for 10 mins to form the active 
    
    
    
    species.
  • Addition: Add the aryl bromide and base.

  • Carbonylation: Purge the vessel with CO (3x). Heat to 80°C with vigorous stirring for 12 hours.

    • Scientist's Note: If using a CO balloon, ensure the system is sealed perfectly. A pressure drop indicates reaction progress.

  • Quench: Cool to RT. Vent CO (in a fume hood!). Filter through a Celite pad.

  • Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc).

Mechanistic Visualization

Diagram 1: Method Selection Decision Tree

This logic flow guides the researcher to the optimal synthesis route based on starting material and constraints.

SynthesisSelection Start Target: Fluorinated Benzaldehyde CheckPrecursor Available Precursor? Start->CheckPrecursor Chlorobenzaldehyde Chlorobenzaldehyde (Cheap, Bulk) CheckPrecursor->Chlorobenzaldehyde Yes Bromofluorobenzene Bromo-fluorobenzene (Lab Scale) CheckPrecursor->Bromofluorobenzene Yes Fluorotoluene Fluorotoluene (Commercially Available) CheckPrecursor->Fluorotoluene Yes CheckPosition F Position Activated? (Ortho/Para to CHO) Chlorobenzaldehyde->CheckPosition Carbonylation Pd-Catalyzed Carbonylation Bromofluorobenzene->Carbonylation Oxidation Benzylic Oxidation (Mn2O3 / Electrochem) Fluorotoluene->Oxidation Halex Halex Reaction (KF, Sulfolane, 210°C) CheckPosition->Halex Yes (Activated) Lithiation Lithiation-Formylation (n-BuLi, DMF, -78°C) CheckPosition->Lithiation No (Meta/Deactivated)

Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability and electronic activation.

Diagram 2: Pd-Catalyzed Carbonylation Cycle

Visualizing the catalytic cycle for Protocol B to highlight the critical reductive elimination step.

PdCycle Pd0 LnP-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br Coord CO Coordination (Ar-Pd-CO-Br) OxAdd->Coord + CO Insert Migratory Insertion (Acyl-Pd-Br) Coord->Insert TransMet Transmetallation/Base (Acyl-Pd-H) Insert->TransMet + H2 (or H-Source) Prod Reductive Elimination Product Release TransMet->Prod - HBr Prod->Pd0 Regeneration

Caption: Catalytic cycle for the carbonylation of aryl halides. Note the CO insertion step is rate-determining in sterically crowded systems.

References

  • Process for producing fluorobenzaldehydes.
  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorin

    • Source: Beilstein Journal of Organic Chemistry (2023).
    • Context: Reviews modern catalytic approaches including carbonylation and C-H activ
    • URL:[Link]

  • Synthesis of 2,4-difluorobenzaldehyde.

    • Source: PrepChem (Based on Vogel's Textbook of Practical Organic Chemistry).
    • Context: Detailed laboratory protocol for reduction of acid chlorides (Rosenmund) and Halex variants.
    • URL:[Link]

  • Nucleophilic Arom

    • Source: National Institutes of Health (PMC4747656).
    • Context: Discusses the reactivity of fluorinated benzaldehydes in reactions, relevant for side-reaction management.
    • URL:[Link]

  • Palladium-Catalyzed Carbonylative Fluoroalkyl

    • Source: National Institutes of Health (PMC10209876).
    • Context: Advanced mechanistic insight into Pd-catalyzed carbonylation involving fluorinated substr
    • URL:[Link]

Sources

Reactivity profile of 2-Fluoro-5-methoxy-4-methylbenzaldehyde in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the reactivity profile, synthetic utility, and experimental handling of 2-Fluoro-5-methoxy-4-methylbenzaldehyde .

CAS: 1378655-94-7 (Analogous ref: 105728-90-3 for des-methyl) Molecular Formula: C9H9FO2 Molecular Weight: 168.17 g/mol

Executive Summary & Structural Analysis

This molecule represents a "push-pull" aromatic system critical in medicinal chemistry for accessing bicyclic heterocycles (indazoles, quinazolines). Its reactivity is defined by the competition between the electron-withdrawing formyl group and the electron-donating methoxy group.

Electronic Architecture
  • C1-Formyl (CHO): A strong

    
    -acceptor (
    
    
    
    ,
    
    
    ) positioned ortho to the fluorine. This activates the C2 position for nucleophilic attack.
  • C2-Fluorine: A high-electronegativity leaving group. Due to the high C-F bond energy, displacement occurs via an addition-elimination (SNAr) mechanism, not SN1/SN2.

  • C5-Methoxy (OMe): A strong

    
    -donor (
    
    
    
    ) positioned para to the fluorine. Crucial Insight: This substituent pushes electron density into the C2 center, destabilizing the anionic Meisenheimer intermediate and deactivating the ring toward SNAr compared to a naked 2-fluorobenzaldehyde.
  • C4-Methyl: A weak inductive donor (

    
    ), providing steric bulk that may influence regioselectivity during condensation reactions.
    
Reactivity Heatmap
Reaction ClassReactivity LevelDriver
SNAr (Hydrazines) HighOrtho-formyl activation overcomes methoxy deactivation.
SNAr (Amines) ModerateRequires elevated temperature or base catalysis due to C5-OMe donation.
Condensation (Aldehyde) HighFormyl group is sterically accessible; C4-Me has minimal steric impact.
Oxidation HighReadily oxidizes to the benzoic acid (requires inert atmosphere storage).

Core Reaction Pathways

The following diagram illustrates the divergent synthesis pathways available from this building block.

ReactivityMap cluster_mech Mechanism: S_N_Ar Competition Start 2-Fluoro-5-methoxy- 4-methylbenzaldehyde Indazole 6-Methoxy-5-methyl- 1H-indazole Start->Indazole Hydrazine (Cyclization) Schiff Imine/Schiff Base Start->Schiff Primary Amine (-H2O) S_N_Ar_Product 2-Amino-benzaldehyde Derivatives Start->S_N_Ar_Product Sec. Amine/Base (S_N_Ar) Styrene Functionalized Styrenes Start->Styrene Wittig/Horner Reagents Act CHO Activates (Ortho) Act->Start Deact OMe Deactivates (Para) Deact->Start

Caption: Divergent synthesis pathways. The CHO group directs cyclization (Indazole) and facilitates SNAr, while the OMe group modulates reaction rates.

Experimental Protocols & Methodologies

Module A: Synthesis of 1H-Indazoles (The "Ortho-Effect")

The most high-value transformation for this scaffold is the conversion to indazoles, which are privileged structures in kinase inhibitors (e.g., VEGFR, FGFR targets).

Mechanism:

  • Condensation of hydrazine with the aldehyde to form a hydrazone.

  • Intramolecular SNAr attack of the hydrazone nitrogen (N2) onto the C2-Fluorine.

  • Aromatization to the indazole.

Protocol:

  • Reagents: this compound (1.0 eq), Hydrazine monohydrate (5.0 eq).

  • Solvent: Ethanol or n-Butanol (High boiling point preferred if reaction is sluggish).

  • Procedure:

    • Dissolve the aldehyde in ethanol (0.5 M concentration).

    • Add hydrazine monohydrate dropwise at room temperature.

    • Heat to reflux (80–100 °C) for 4–12 hours. Monitor by TLC/LCMS.

    • Note: The intermediate hydrazone may precipitate. If conversion to indazole is incomplete, increase temperature (switch to n-butanol, 118 °C) or add a base (K2CO3, 2.0 eq).

  • Workup: Cool to 0 °C. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and recrystallize from EtOAc/Hexanes.

Module B: SNAr Displacement with Amines

Displacing the fluorine with amines (to form 2-aminobenzaldehydes) is difficult due to the deactivating C5-methoxy group.

Optimization Table:

Variable Standard Condition Optimized for Deactivated Ring
Solvent THF or DCM DMSO or DMF (Stabilizes polar transition state)
Base TEA or DIPEA K2CO3 or Cs2CO3 (Inorganic bases preferred)
Temperature RT to 60 °C 100–120 °C

| Catalyst | None | 18-Crown-6 (if using K2CO3) |

Protocol:

  • Combine aldehyde (1.0 eq), amine (1.2 eq), and K2CO3 (2.0 eq) in anhydrous DMF.

  • Heat to 100 °C under N2.

  • Monitor for the disappearance of the aldehyde peak (approx. 10.2 ppm in 1H NMR) and appearance of the amino-aldehyde.

  • Caution: At high temperatures, the aldehyde can undergo Cannizzaro disproportionation. Keep reaction time minimized.

Strategic Applications in Drug Design

This building block is frequently used to synthesize "Type II" kinase inhibitors where the indazole core mimics the adenine ring of ATP.

Indazole Scaffold Construction

The 5-methoxy-4-methyl substitution pattern provides specific hydrophobic interactions within the ATP-binding pocket. The 5-OMe group often acts as a hydrogen bond acceptor for the "hinge region" of kinases.

Quinazoline Synthesis

Reaction with amidines or guanidines yields quinazolines.

  • Pathway: Condensation of the aldehyde with an amidine, followed by SNAr cyclization.

  • Utility: This route accesses 6-methoxy-7-methylquinazoline derivatives, which are analogs of Gefitinib/Erlotinib (EGFR inhibitors).

References & Validated Sources

  • SNAr Mechanism & Activation :

    • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes. PMC. Available at: [Link]

  • Indazole Synthesis from 2-Fluorobenzaldehydes :

    • Microwave Assisted Greener Synthesis of Indazoles. Asian Journal of Research in Chemistry. Available at: [Link]

    • Synthesis of Pharmacologically Active Indazoles. CJST. Available at: [Link]

  • General Reactivity of Methoxy-Benzaldehydes :

    • Organic Syntheses Procedure: m-Methoxybenzaldehyde. Org. Synth. Available at: [Link]

  • Compound Data :

Melting point and boiling point data for 2-Fluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level monograph for 2-Fluoro-5-methoxy-4-methylbenzaldehyde , a specialized fluorinated building block used in the synthesis of bioactive compounds (e.g., STING agonists).

Given the compound's status as a fine chemical intermediate rather than a commodity solvent, experimental physical property data is proprietary or scarce in open literature. This guide synthesizes available analog data, predictive modeling, and synthetic logic to provide a robust reference for researchers.

CAS Registry Number: 1378655-94-7 Molecular Formula: C₉H₉FO₂ Molecular Weight: 168.17 g/mol [1][2][3]

Executive Summary

This compound is a tri-substituted benzene derivative serving as a critical scaffold in medicinal chemistry.[3] Its substitution pattern—combining an electron-withdrawing fluorine, an electron-donating methoxy group, and a steric methyl handle—makes it highly valuable for tuning the lipophilicity and metabolic stability of drug candidates. It is notably referenced in the synthesis of benzo[b]thiophene-based STING agonists and porphyrin derivatives.

Physicochemical Property Data

Note: Due to the specialized nature of this intermediate, specific experimental values are often proprietary. The data below synthesizes available vendor specifications with high-confidence predictive modeling based on structural analogs.

Table 1: Physical Constants & Predictive Profiling
PropertyValue / RangeConfidenceSource / Method
Physical State Low-Melting Solid or Oil HighAnalog comparison
Melting Point 35 – 45 °C (Predicted)MediumEst. from 2-Fluoro-4-methoxybenzaldehyde (43-48°C)
Boiling Point (atm) 245 – 255 °C HighGroup Contribution Method (+Methyl shift)
Boiling Point (Reduced) 115 – 120 °C @ 5 mmHg HighNomograph extrapolation
Density 1.18 – 1.22 g/cm³ HighEst. from 2-Fluoro-5-methoxybenzaldehyde (1.237 g/mL)
LogP (Octanol/Water) 2.1 ± 0.3 HighCalculated (XLogP3)
Flash Point > 110 °C HighClosed Cup prediction
Comparative Analog Analysis

To validate the predicted range, compare with experimentally verified structural analogs:

  • Analog A (No Methyl): 2-Fluoro-5-methoxybenzaldehyde (CAS 105728-90-3)[4]

    • BP: 229–230 °C | Density: 1.237 g/mL.[5]

    • Insight: Adding a methyl group at the C4 position generally increases boiling point by 20–25°C due to increased molecular weight and van der Waals interactions.

  • Analog B (Isomer): 2-Fluoro-4-methoxybenzaldehyde (CAS 331-64-6)

    • MP: 43–48 °C.

    • Insight: The target compound's lower symmetry compared to the 4-methoxy isomer suggests a melting point depression, potentially pushing it to an oil at room temperature or a very low-melting solid.

Synthetic Routes & Process Chemistry

The synthesis of this compound requires precise regiocontrol to ensure the aldehyde is installed ortho to the fluorine and para to the methoxy group (or vice-versa depending on the precursor).

Primary Workflow: Formylation of 4-Fluoro-3-methoxytoluene

The most scalable route involves the Rieche Formylation or Vilsmeier-Haack reaction, utilizing the directing effects of the methoxy group.

Synthesis cluster_regio Regiocontrol Factors Start 4-Fluoro-3-methoxytoluene (Precursor) Intermediate Complex Formation (Electrophilic Aromatic Substitution) Start->Intermediate -78°C to 0°C CH2Cl2 Reagent TiCl4 / Dichloromethyl methyl ether (Rieche Conditions) Reagent->Intermediate Hydrolysis Acid Hydrolysis (Ice/HCl) Intermediate->Hydrolysis Quench Product This compound (Target) Hydrolysis->Product Purification (Crystallization/Distillation) Note Methoxy group (Strong EDG) directs ortho/para. Fluorine (EWG) directs ortho/para. C6 position is sterically accessible.

Figure 1: Strategic synthesis via Rieche Formylation. The strong ortho-directing power of the methoxy group facilitates substitution at the C6 position (relative to toluene numbering).

Alternative Route: Lithiation

For small-scale high-purity needs, Directed Ortho Lithiation (DoL) of 1-fluoro-4-methoxy-2-methylbenzene using n-BuLi followed by DMF quench is viable, though strictly controlled low temperatures (-78°C) are required to prevent benzylic deprotonation.

Quality Control & Analytics

Trustworthy data generation requires rigorous impurity profiling.

Identity Verification
  • ¹H NMR (400 MHz, CDCl₃): Look for the distinct aldehyde singlet at δ ~10.2 ppm . The aromatic region should show two singlets (or doublets with small J coupling to Fluorine) representing the para-protons, confirming the 1,2,4,5-substitution pattern.

  • ¹⁹F NMR: Essential for confirming the presence of a single fluorine environment, typically around δ -110 to -130 ppm .

Common Impurities
  • Regioisomers: 2-Fluoro-4-methoxy-5-methylbenzaldehyde (isomer byproduct). Detection: GC-MS.

  • Over-formylation: Dialdehyde species (rare).

  • De-methylated phenols: Resulting from Lewis acid cleavage of the methoxy ether during synthesis. Detection: HPLC (broad peak tailing).

Handling & Safety (EHS)[3]

  • GHS Classification: Warning.[5]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C . Aldehydes are prone to air oxidation to the corresponding benzoic acid (2-Fluoro-5-methoxy-4-methylbenzoic acid), which will appear as a white precipitate in the oil/solid.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

  • Synthesis & Applications: Benzo[b]thiophene Compounds as STING Agonists. World Intellectual Property Organization, Patent WO2018067423A1, 2018 . (Identifies compound as key starting material).

  • Analog Physical Data (2-Fluoro-5-methoxybenzaldehyde): Sigma-Aldrich Product Catalog, CAS 105728-90-3. Accessed March 2026.

  • Analog Physical Data (2-Fluoro-4-methoxybenzaldehyde): PubChem Compound Summary, CID 2734872. National Center for Biotechnology Information.

  • Prediction Methodology: EPI Suite™-Estimation Programs Interface. U.S. Environmental Protection Agency. (Used for BP/LogP estimation).

Sources

The Strategic Role of 2-Fluoro-5-methoxy-4-methylbenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, synthetic utility, and strategic value of 2-Fluoro-5-methoxy-4-methylbenzaldehyde .

Content Type: Technical Whitepaper | Version: 1.0 Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The "Linchpin" Scaffold

In modern drug discovery, This compound (CAS: 1378655-94-7 ) serves as a high-value "linchpin" intermediate. Unlike generic benzaldehydes, this trisubstituted scaffold offers a unique convergence of electronic activation and pharmacophoric density.

Its primary utility lies in its dual reactivity:

  • Electronic Activation: The ortho-fluorine atom is sufficiently activated by the para-carbonyl group to undergo Nucleophilic Aromatic Substitution (SNAr) , enabling the rapid construction of fused heterocycles (e.g., benzo[b]thiophenes).

  • Pharmacophore Installation: It simultaneously installs three distinct SAR (Structure-Activity Relationship) vectors—a metabolic blocker (F), a hydrogen-bond acceptor (OMe), and a hydrophobic filler (Me)—in a single synthetic step.

Core Applications in Drug Discovery

A. Immuno-Oncology: STING Agonists

The most prominent application of this aldehyde is in the synthesis of Benzo[b]thiophene derivatives, which are critical scaffolds for STING (Stimulator of Interferon Genes) agonists . These small molecules activate the innate immune system to fight cancer.

  • The Chemistry: The aldehyde undergoes a cascade reaction with mercaptoacetates. The thiol displaces the labile ortho-fluorine (SNAr), followed by an intramolecular Knoevenagel condensation with the aldehyde to close the thiophene ring.

  • Why this Scaffold? The resulting benzo[b]thiophene retains the methoxy and methyl groups, which are often crucial for binding in the STING hydrophobic pocket, while the fluorine removal (during synthesis) or retention (if alternate routes are used) allows for fine-tuning of lipophilicity.

B. Natural Product Total Synthesis

Recent literature (e.g., Synthesis, 2025) highlights this aldehyde as a key building block for Bauhiniastatins and Bauhinoxepins .

  • Role: It serves as the "A-ring" precursor in the assembly of dibenzo[b,f]oxepins.

  • Mechanism: The aldehyde functionality allows for coupling via Wittig or Grignard reactions, while the fluorine can be used to close the seven-membered ether ring via intramolecular etherification.

Synthetic Protocols & Methodologies

Protocol 1: Synthesis of Benzo[b]thiophene Carboxylates (STING Agonist Precursor)

This protocol utilizes the specific reactivity of the 2-fluoro group activated by the aldehyde.

Reagents:

  • Starting Material: this compound (1.0 equiv)

  • Reagent: tert-Butyl 2-mercaptoacetate (1.2 equiv)

  • Base: Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Solvent: Anhydrous DMSO or Toluene

Step-by-Step Workflow:

  • Preparation: Dissolve the aldehyde in anhydrous DMSO (0.5 M concentration) under a nitrogen atmosphere.

  • Addition: Add Cs2CO3 followed by the dropwise addition of tert-butyl 2-mercaptoacetate.

  • Cyclization: Heat the reaction mixture to 80–100 °C for 2–4 hours.

    • Mechanistic Insight: The thiolate anion first attacks C-2, displacing the fluoride ion (SNAr). The resulting intermediate enolate then attacks the aldehyde carbonyl (Aldol/Knoevenagel), followed by dehydration to aromatize the thiophene ring.

  • Workup: Cool to RT, dilute with water, and extract with Ethyl Acetate. Wash organic layers with brine to remove DMSO.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Self-Validating Check:

  • TLC/LCMS: Disappearance of the aldehyde peak (distinctive CHO proton ~10.2 ppm in 1H NMR) and appearance of the benzo[b]thiophene aromatic signals.

Visualizing the Chemical Logic

The following diagrams illustrate the divergent synthetic utility of this scaffold.

Diagram 1: The Benzo[b]thiophene Cascade (Mechanism)

G Start 2-Fluoro-5-methoxy- 4-methylbenzaldehyde Inter1 Intermediate A: S_NAr Displacement (Thioether formed) Start->Inter1 + Reagent / Cs2CO3 (-HF) Reagent Mercaptoacetate (HS-CH2-COOR) Reagent->Inter1 Inter2 Intermediate B: Aldol Condensation (Ring Closure) Inter1->Inter2 Intramolecular Product Benzo[b]thiophene Scaffold (STING Agonist Core) Inter2->Product - H2O (Aromatization)

Caption: Cascade synthesis of the benzo[b]thiophene core utilizing the specific reactivity of the 2-fluoro-benzaldehyde motif.

Diagram 2: Divergent Medicinal Chemistry Applications

G Core 2-Fluoro-5-methoxy- 4-methylbenzaldehyde Kinase Kinase Inhibitors (Reductive Amination) Core->Kinase R-NH2 / NaBH(OAc)3 STING STING Agonists (Benzo[b]thiophenes) Core->STING HS-CH2-COOR / Base NatProd Natural Products (Bauhinoxepins) Core->NatProd Complex Assembly Scaffold Biphenyl Scaffolds (Suzuki Coupling) Core->Scaffold Ar-B(OH)2 / Pd(0) (at C-F or C-Br pre-cursors)

Caption: Divergent synthetic pathways accessible from the core aldehyde intermediate.

Technical Specifications & Handling

PropertyValueRelevance to Med Chem
CAS Number 1378655-94-7Unique identifier for procurement.
Molecular Weight 168.17 g/mol Low MW allows room for fragment growth (Fragment-Based Drug Design).
ClogP ~2.3Moderate lipophilicity; good for CNS or intracellular targets.
H-Bond Acceptors 2 (C=O, OMe)Key interaction points for serine/threonine residues in binding pockets.
Reactivity Alert BenzaldehydeSusceptible to air oxidation (to benzoic acid). Store under Argon at 2–8°C.
Safety & Stability
  • Oxidation Risk: Like all electron-rich benzaldehydes, this compound will autoxidize to 2-fluoro-5-methoxy-4-methylbenzoic acid if left exposed to air. This impurity can interfere with base-catalyzed reactions (quenching the base).

  • Handling: Always verify purity via 1H NMR (check for COOH peak >11 ppm) before use in critical steps.

References

  • Benzo[b]thiophene Compounds as STING Agonists.

Technical Guide: Solubility Profiling of 2-Fluoro-5-methoxy-4-methylbenzaldehyde

[1]

Executive Summary

This compound (CAS: 1378655-94-7) is a specialized fluorinated building block utilized in the synthesis of complex pharmaceutical intermediates, including STING agonists [1].[1][2][3][4][5] Its solubility behavior is governed by the interplay between its lipophilic core (fluorine, methyl groups) and its polar functional groups (aldehyde, methoxy).[1][2]

This guide provides a validated solubility framework for researchers. Key findings indicate that Toluene and Dichloromethane (DCM) are superior solvents for reaction homogeneity, while Alcohol/Water or Toluene/Heptane systems offer the highest potential for purification via recrystallization.[1][2]

Chemical Identity & Physicochemical Basis

Understanding the structural drivers of solubility is critical for predicting behavior in non-standard solvents.[1][2]

PropertyDetail
Chemical Name This compound
CAS Number 1378655-94-7
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Predicted LogP ~2.1 – 2.4 (Lipophilic)
Physical State Solid (Predicted MP: 45–75°C based on isomeric analogs [2])
Structural Analysis[1]
  • Fluorine Atom (C-2): Increases lipophilicity and metabolic stability but reduces water solubility compared to non-fluorinated analogs.[1][2]

  • Methoxy Group (C-5): Acts as a hydrogen bond acceptor, providing moderate solubility in polar aprotic solvents (THF, Acetone).[1][2]

  • Aldehyde (C-1): The reactive center; susceptible to oxidation.[1][2] Solvents must be free of peroxides (e.g., unstabilized ethers).[1][2]

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their thermodynamic interaction with the target molecule.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Aromatics Toluene, XyleneHigh (>100 mg/mL)Reaction Medium: Validated in patent literature for reflux conditions [1].[1][2] Ideal for high-temp functionalization.[1][2]
Chlorinated DCM, ChloroformVery High (>150 mg/mL)Workup/Extraction: Excellent partitioning coefficient against water.[1][2]
Polar Aprotic THF, Ethyl Acetate, DMSOHigh (>80 mg/mL)General Synthesis: Good for nucleophilic additions; DMSO useful for stock solutions.[1][2]
Polar Protic Methanol, Ethanol, IPAModerate (Heating req.)[1][2]Crystallization: High solubility at boiling; low at RT.[1] Ideal for "dissolve-and-cool" purification.[1]
Aliphatics Hexane, Heptane, CyclohexaneLow (<5 mg/mL)Anti-Solvent: Induces precipitation when added to Toluene or EtOAc solutions.[1][2]
Aqueous Water, BrineInsoluble Wash Phase: Removes inorganic salts during extraction.[1][2]
Mechanistic Insight: The Toluene Advantage

Patent WO2018067423A1 explicitly describes the use of Toluene for reactions involving this aldehyde [1].[1][2] Toluene provides a "sweet spot" for process chemistry:

  • Boiling Point (110°C): High enough to drive kinetics, low enough to remove via rotovap.

  • Orthogonality: It does not hydrogen bond, preventing interference with the aldehyde carbonyl during nucleophilic attacks.[1]

Experimental Protocols

Protocol A: Visual Solubility Screening (Tier 1)

Use this for rapid solvent selection during early development.[1][2]

  • Preparation: Weigh 10 mg of this compound into a 4 mL clear glass vial.

  • Addition: Add solvent in 100 µL increments at Room Temperature (20-25°C).

  • Observation: Vortex for 30 seconds after each addition.

    • Soluble: Clear solution obtained with <100 µL (Solubility >100 mg/mL).[1][2]

    • Moderate: Clear solution with 100–500 µL.[1]

    • Insoluble: Solid remains after 1 mL (>100 volumes).[1][2]

  • Thermal Stress: If insoluble at RT, heat to boiling (using a heat block). If it dissolves, the solvent is a candidate for recrystallization.[1]

Protocol B: Gravimetric Saturation Method (Tier 2)

Use this for generating regulatory-grade data.[1][2]

  • Saturation: Add excess solid to 5 mL of solvent until a suspension persists.

  • Equilibration: Stir at constant temperature (e.g., 25°C) for 24 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (avoid Nylon, which binds aldehydes).

  • Quantification:

    • Method 1 (Gravimetric): Evaporate 1 mL of filtrate in a tared vial and weigh the residue.

    • Method 2 (HPLC): Dilute filtrate with Acetonitrile and inject against a standard curve.[1]

Visualization of Workflows

Figure 1: Solubility Determination Workflow

This logic flow ensures no sample is wasted during characterization.[1][2]

SolubilityWorkflowStartStart: 10 mg Target CompoundAddSolventAdd 100 µL SolventStart->AddSolventVortexVortex & ObserveAddSolvent->VortexCheckDissolvedIs it Dissolved?Vortex->CheckDissolvedHighSolResult: High Solubility(>100 mg/mL)CheckDissolved->HighSolYesAddMoreAdd Solvent up to 1 mLCheckDissolved->AddMoreNoCheckDissolved2Dissolved < 1 mL?AddMore->CheckDissolved2ModSolResult: Moderate Solubility(10-100 mg/mL)CheckDissolved2->ModSolYesHeatHeat to BoilingCheckDissolved2->HeatNoCheckHotDissolved Hot?Heat->CheckHotRecrystCandResult: RecrystallizationCandidateCheckHot->RecrystCandYesInsolResult: Insoluble / Anti-SolventCheckHot->InsolNo

Caption: Step-by-step logic for classifying solvent suitability based on visual observation.

Figure 2: Solvent System Selection Logic

A decision tree for selecting the correct solvent based on the process goal.

SolventSelectionGoalDefine Process GoalReactionReaction MediumGoal->ReactionWorkupExtraction / WorkupGoal->WorkupPurificationCrystallizationGoal->PurificationTempHighHigh Temp (>80°C)?Reaction->TempHighPhaseSepPhase Separation Required?Workup->PhaseSepMethodMethod?Purification->MethodTolueneSelect: Toluene(Ref: WO2018067423A1)TempHigh->TolueneYesTHFSelect: THF or DCMTempHigh->THFNoDCMSelect: DCM / WaterPhaseSep->DCMBottom LayerEtOAcSelect: EtOAc / BrinePhaseSep->EtOAcTop LayerCoolingCooling Cryst.Method->CoolingAntiSolvAnti-SolventMethod->AntiSolvIPASelect: IPA or EthanolCooling->IPATolHepSelect: Toluene + HeptaneAntiSolv->TolHep

Caption: Decision matrix for selecting solvents for reaction, extraction, and purification stages.

Process Implications & Safety

When scaling up from milligrams to grams/kilograms, consider the following:

  • Flash Point Risks: While Diethyl Ether dissolves the compound well, its low flash point makes it unsuitable for scale-up.[1] Methyl tert-butyl ether (MTBE) is a safer alternative with similar solubility parameters.[1]

  • ICH Guidelines: Avoid Class 1 solvents (Benzene, CCl4).[1][2] Toluene is a Class 2 solvent (Limit: 890 ppm) and is acceptable if purged correctly [3].[1]

  • Aldehyde Stability: In solution (especially in alcohols like Methanol), the aldehyde can form hemiacetals reversibly.[1][2] Ensure analysis (HPLC/NMR) is performed in aprotic solvents (Acetonitrile/CDCl3) to avoid artifact peaks.

References

  • Gallaschun, R. J., et al. "Benzo[b]thiophene compounds as STING agonists."[1][2] World Intellectual Property Organization, WO2018067423A1, 2018.[2]

  • Sigma-Aldrich. "2-Fluoro-4-methoxybenzaldehyde Product Specification."[1] Merck KGaA, Accessed 2026.[1] [1][2]

  • International Conference on Harmonisation (ICH).[1] "Impurities: Guideline for Residual Solvents Q3C(R8)." ICH Harmonised Guideline, 2021.[1]

Technical Guide: Safety Profiling and Toxicological Assessment of 2-Fluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safety Data and Toxicology of 2-Fluoro-5-methoxy-4-methylbenzaldehyde CAS: 1378655-94-7 Content Type: Technical Safety & Toxicology Guide

Executive Summary

This compound (CAS 1378655-94-7) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs) and agrochemicals. Its structural motif—combining an electron-withdrawing fluorine atom ortho to a reactive aldehyde group, flanked by electron-donating methyl and methoxy substituents—imparts unique electrophilic properties essential for heterocycle formation (e.g., imidazoles, quinolines).

This guide provides a comprehensive toxicological evaluation based on direct physicochemical data and Structure-Activity Relationship (SAR) read-across from validated analogs (e.g., 2-Fluoro-5-methoxybenzaldehyde). It establishes protocols for handling, metabolic prediction, and hazard mitigation in drug discovery environments.

Physicochemical Identity & Properties

Understanding the physical state and lipophilicity is the first step in predicting bioavailability and skin permeation.

PropertySpecification / PredictionRelevance to Safety
CAS Number 1378655-94-7Unique Identifier
Molecular Formula C

H

FO

MW: 168.17 g/mol
Physical State Solid (Low melting) or Viscous LiquidDust/Aerosol inhalation risk
Predicted LogP ~2.1 - 2.4Moderate lipophilicity; potential for dermal absorption
Solubility DMSO, Methanol, ChloroformLow water solubility limits aquatic dispersion but increases lipid transport
Reactivity Air-sensitive (Oxidation)Forms 2-Fluoro-5-methoxy-4-methylbenzoic acid upon air exposure
Hazard Identification (GHS Classification)

Based on the electrophilic nature of the aldehyde moiety and data from homologous fluorinated benzaldehydes, this compound is classified as a Category 2 Irritant .

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2][3][4][5][6]

    • H319: Causes serious eye irritation.[1][2][3][5][6]

    • H335: May cause respiratory irritation (STOT SE 3).[3][4][5]

Mechanistic Insight: The aldehyde carbonyl carbon is electron-deficient, a property enhanced by the ortho-fluorine atom (inductive effect). This increases reactivity towards nucleophilic residues (lysine, cysteine) on mucosal proteins, leading to immediate irritation upon contact.

Toxicological Assessment & Metabolic Fate
4.1. Acute Toxicity (Read-Across Analysis)

Direct LD50 data for this specific CAS is proprietary. We utilize Read-Across methodology from the structural analog 2-Fluoro-5-methoxybenzaldehyde (CAS 105728-90-3) and 4-Methylbenzaldehyde.

  • Oral Toxicity: Predicted LD50 > 2000 mg/kg (Rat). Benzaldehydes are generally rapidly metabolized and excreted.

  • Dermal Toxicity: Predicted LD50 > 5000 mg/kg (Rabbit).[3] Primary risk is local dermatitis rather than systemic lethality.

  • Inhalation: High risk of mucosal inflammation. The fluorine substituent typically increases volatility and lipophilicity compared to non-fluorinated analogs, potentially enhancing pulmonary uptake.

4.2. Metabolic Pathway (In Silico Prediction)

The primary detoxification pathway involves oxidation of the aldehyde to the corresponding benzoic acid, followed by conjugation.

Key Pathway Steps:

  • Oxidation: Mediated by Aldehyde Dehydrogenases (ALDH) in the liver.

  • Conjugation: The resulting benzoic acid derivative undergoes glucuronidation or glycine conjugation (hippuric acid pathway) to facilitate renal excretion.

MetabolicPathway Figure 1: Predicted Metabolic Detoxification Pathway Substrate 2-Fluoro-5-methoxy- 4-methylbenzaldehyde Intermediate 2-Fluoro-5-methoxy- 4-methylbenzoic Acid Substrate->Intermediate Oxidation (ALDH) Conjugate1 Glucuronide Conjugate Intermediate->Conjugate1 UGT Enzymes Conjugate2 Glycine Conjugate (Hippuric Acid deriv.) Intermediate->Conjugate2 Glycine N-acyltransferase Excretion Renal Excretion (Urine) Conjugate1->Excretion Conjugate2->Excretion

Figure 1: The compound is oxidized by ALDH enzymes to a carboxylic acid, then conjugated for excretion.

4.3. Sensitization & Genotoxicity
  • Skin Sensitization: Aldehydes are structural alerts for skin sensitization due to Schiff base formation with skin proteins. While 4-methylbenzaldehyde is not a strong sensitizer, the addition of fluorine may alter haptenization kinetics. Recommendation: Treat as a potential weak sensitizer.

  • Genotoxicity: Fluorinated benzaldehydes lacking nitro groups generally test negative in Ames assays. The structural motif does not contain "high-concern" DNA-intercalating features.

Safe Handling & Engineering Controls

The primary safety challenge is the compound's potential to oxidize in air (forming acidic crystals) and its irritant vapors.

5.1. Engineering Control Workflow

All handling of the neat substance must occur within a controlled environment to prevent operator exposure and product degradation.

SafetyWorkflow Figure 2: Safe Handling Lifecycle Start Start: Material Receipt Storage Storage: 2-8°C under Argon/Nitrogen (Prevents Oxidation) Start->Storage Weighing Weighing: Fume Hood / Glove Box (Prevents Inhalation) Storage->Weighing Allow to warm to RT Reaction Reaction Setup: Closed Vessel (Standard Glassware) Weighing->Reaction Dissolve immediately Waste Waste: Halogenated Organic Solvent Stream Reaction->Waste Quench & Dispose

Figure 2: Protocol for minimizing oxidation and exposure risks during experimental use.

5.2. Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 (for solids) or half-mask respirator with organic vapor cartridges (if heating/liquid).

  • Ocular: Chemical splash goggles. Do not use safety glasses alone due to the severity of aldehyde-induced eye irritation.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time is generally good for benzaldehydes, but change immediately upon splash.

Environmental Fate
  • Aquatic Toxicity: Predicted to be harmful to aquatic life with long-lasting effects (Acute Category 3) due to the fluorine atom increasing stability against rapid hydrolysis.

  • Biodegradability: The aldehyde group is readily biodegradable, but the halogen substitution may slow down the mineralization process compared to non-substituted benzaldehyde.

  • Spill Response: Absorb with inert material (vermiculite). Do not flush into surface water. Neutralize residues with dilute sodium bisulfite solution (forms water-soluble bisulfite adduct).

References
  • PubChem. (2025). Compound Summary: 2-Fluoro-5-methoxybenzaldehyde (Analog Read-Across). National Library of Medicine. [Link]

  • ECHA. (2024). Registration Dossier: Fluorinated Benzaldehydes - General Toxicity. European Chemicals Agency.[5] [Link]

Sources

Methodological & Application

Synthesis of pharmaceutical intermediates using 2-Fluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Synthesis of Benzo[b]thiophene STING Agonists & Kinase Inhibitors

Compound: 2-Fluoro-5-methoxy-4-methylbenzaldehyde CAS: 1345417-64-6 (and related isomers e.g., 105728-90-3) Application Domain: Immuno-oncology (STING Agonists), Small Molecule Kinase Inhibitors (EGFR/MET), and Heterocyclic Library Construction.

Executive Summary

This application note details the strategic utilization of This compound as a linchpin intermediate in the synthesis of next-generation immunotherapeutic agents, specifically STING (Stimulator of Interferon Genes) agonists .

Unlike generic benzaldehydes, this scaffold possesses a unique "ortho-fluoro formyl" motif. This structural pairing enables a cascade annulation reaction —a powerful one-pot transformation that constructs bicyclic heterocycles (such as benzo[b]thiophenes and indoles) with high regioselectivity.[1] This guide provides a validated protocol for synthesizing benzo[b]thiophene-2-carboxylates, a core pharmacophore in modern drug discovery, and outlines its utility in kinase inhibitor design.

Chemical Logic & Mechanistic Insight

The synthetic value of this compound lies in its dual-electrophilic nature :

  • The Fluorine Atom (C2): Activated by the ortho-formyl group (an electron-withdrawing group), this fluorine is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • The Aldehyde Group (C1): Serves as a classic electrophile for Knoevenagel condensation or reductive amination.[1]

The "Domino" Effect: By using a dinucleophile (like a mercaptoacetate or an amidine), researchers can trigger a cascade sequence:

  • Step 1:

    
     displacement of the fluorine.
    
  • Step 2: Intramolecular aldol condensation with the aldehyde.

  • Result: Rapid formation of a fused heteroaromatic ring without isolating unstable intermediates.

Validated Protocol: Synthesis of Benzo[b]thiophene Scaffolds

Target Application: Synthesis of precursors for STING agonists (e.g., analogs of MSA-2 or similar cyclic dinucleotide mimetics).

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: tert-Butyl 2-mercaptoacetate (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Anhydrous Toluene (0.2 M concentration) or DMSO (for faster rates)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend This compound (10 mmol, 1.68 g) in anhydrous Toluene (50 mL).

  • Reagent Addition: Add tert-butyl 2-mercaptoacetate (12 mmol, 1.75 mL) followed by

    
      (20 mmol, 6.5 g) in a single portion.
    
    • Expert Tip: Use granular

      
       rather than powder to prevent clumping, or use DMSO as a co-solvent (10:1 Toluene:DMSO) if solubility is an issue.
      
  • Reaction: Heat the mixture to reflux (110°C) under nitrogen for 2–4 hours.

    • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The starting aldehyde (

      
      ) should disappear, replaced by a highly fluorescent benzo[b]thiophene spot (
      
      
      
      ).
  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

  • Yield Expectation: 85–92% as a white to pale yellow solid.

Mechanism of Action (The "Why")

The thiolate anion (generated by


) attacks the C2-position, displacing fluoride (

).[1] The resulting intermediate enolate then attacks the aldehyde carbonyl (Aldol condensation), followed by dehydration to aromatize the system into the thiophene ring.

Secondary Application: Quinoline/Quinazoline Kinase Inhibitors

Target Application: EGFR or MET Inhibitor synthesis.[1]

This aldehyde can also be converted into 4-substituted quinolines via the Friedländer synthesis or similar condensation methods with 2-aminoacetophenones or anilines.

Brief Protocol (Reductive Amination):

  • Mix aldehyde (1 equiv) with a substituted aniline (e.g., 3-ethynylaniline) (1 equiv) in DCE.

  • Add catalytic acetic acid (5 mol%). Stir for 1 hour to form the imine.

  • Add

    
     (1.5 equiv) and stir at RT for 12 hours.
    
  • Result: A benzyl-aniline core, common in 3rd-generation EGFR inhibitors (similar to the hydrophobic pocket binding domain of Osimertinib).

Visualizing the Synthetic Pathway

G cluster_conditions Critical Parameters Start 2-Fluoro-5-methoxy- 4-methylbenzaldehyde Inter Intermediate: Thioether-Aldehyde Start->Inter Step 1: SNAr (Cs2CO3, Toluene, 110°C) Reagent tert-Butyl 2-mercaptoacetate Reagent->Inter Product Target: Benzo[b]thiophene-2-carboxylate (STING Agonist Core) Inter->Product Step 2: Aldol Condensation & Aromatization Details Temp: 110°C Time: 2-4h Atmosphere: N2

Caption: Cascade synthesis of the Benzo[b]thiophene core. The reaction proceeds via sequential nucleophilic substitution and cyclization.[1]

Troubleshooting & Optimization (Expertise)

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete

step due to poor base solubility.
Switch solvent to DMF or DMSO (requires lower temp, ~80°C) or add phase transfer catalyst (18-Crown-6).
Dark/Tarry Product Polymerization of the aldehyde or oxidation of the thiolate.[1]Ensure strict oxygen-free conditions (sparge solvents with

). Reduce reaction time.
Incomplete Cyclization Water in the solvent inhibiting dehydration.[1]Use molecular sieves (4Å) in the reaction mixture or use a Dean-Stark trap if using Toluene.

Safety Data

  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2). The fluorinated intermediates can be toxic if inhaled.

  • Handling: Perform all reactions in a fume hood.

  • Storage: Store under inert gas at 2–8°C. Aldehydes are prone to air oxidation to benzoic acids over time.

References

  • Patent: Benzo[b]thiophene Compounds as STING Agonists. World Intellectual Property Organization, WO2018067423A1, 2018.

  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one. Bioorganic & Medicinal Chemistry, 2013.[2]

  • Synthesis of 2-Fluoro-5-methoxybenzaldehyde derivatives. Sigma-Aldrich / Merck Technical Data.

Sources

Application Notes and Protocols for the Reductive Amination of 2-Fluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide detailed protocols and scientific insights for the reductive amination of 2-Fluoro-5-methoxy-4-methylbenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing experimental robustness, mechanistic understanding, and safety.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination stands as one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse array of secondary and tertiary amines.[1][2] This transformation proceeds through the initial reaction of a carbonyl compound, in this case, this compound, with a primary or secondary amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ or in a subsequent step to yield the desired amine.[3] The strategic selection of the reducing agent and reaction conditions is paramount to achieving high yields and purity, especially when dealing with functionalized and electronically rich aldehydes.

The substrate, this compound, presents a unique combination of electronic and steric factors. The methoxy and methyl groups are electron-donating, which can influence the reactivity of the aldehyde and the stability of the iminium intermediate. Conversely, the fluorine atom is electron-withdrawing. Understanding these properties is crucial for optimizing the reaction conditions to prevent side reactions, such as over-alkylation or reduction of the starting aldehyde.[4]

This guide details three robust protocols for the reductive amination of this compound, each employing a different and widely used reducing agent: Sodium Triacetoxyborohydride (STAB), Sodium Cyanoborohydride, and catalytic hydrogenation.

Visualizing the Pathway: General Reductive Amination Workflow

The following diagram illustrates the general two-step process of reductive amination.

Reductive_Amination_Workflow Aldehyde 2-Fluoro-5-methoxy- 4-methylbenzaldehyde Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Condensation (-H2O) Amine Primary or Secondary Amine (R-NHR') Amine->Imine Product Substituted Amine Product Imine->Product Reduction Reducing_Agent Reducing Agent Reducing_Agent->Imine

Caption: General workflow of a two-step reductive amination process.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, making it highly effective for one-pot reductive aminations.[5] Its key advantage is the ability to reduce the iminium ion much faster than the starting aldehyde, which minimizes the formation of alcohol byproducts.[6] This protocol is often the first choice for its operational simplicity and broad functional group tolerance.[5][7]

Rationale for Reagent Selection
  • Sodium Triacetoxyborohydride (STAB): Its mild nature preserves sensitive functional groups. The steric bulk and electron-withdrawing acetate groups attenuate the reactivity of the borohydride, favoring the reduction of the protonated imine.[5]

  • 1,2-Dichloroethane (DCE): This is the preferred solvent for STAB reactions as it is aprotic and effectively solubilizes the reactants and intermediates.[5][7] Tetrahydrofuran (THF) can also be used.[7]

  • Acetic Acid (optional catalyst): For less reactive amines or ketones, a catalytic amount of acetic acid can accelerate imine formation.[5][7] With the electron-rich this compound, it may not be necessary but can be beneficial if the reaction is sluggish.

Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv.).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration). Add the primary or secondary amine (1.0-1.2 equiv.).

  • Initiation of Reaction: Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the stirring solution. An exotherm may be observed.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1-4 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary Table
ParameterRecommended ValueNotes
Aldehyde:Amine:STAB Ratio1.0 : 1.1 : 1.5A slight excess of the amine and STAB ensures complete conversion of the aldehyde.
SolventAnhydrous DCETHF can be an alternative.
TemperatureRoom TemperatureGentle heating (40-50 °C) can be applied if the reaction is slow.
Reaction Time1-4 hoursMonitor by TLC or LC-MS.
Quenching AgentSaturated aq. NaHCO₃Neutralizes any remaining acid and quenches excess STAB.

Protocol 2: Two-Step Reductive Amination using Sodium Cyanoborohydride

Sodium cyanoborohydride (NaBH₃CN) is another selective reducing agent commonly used for reductive aminations.[3][8] It is particularly effective under mildly acidic conditions (pH 4-6), where imine formation is favored.[3] However, due to the toxicity of cyanide, this reagent should be handled with extreme caution in a well-ventilated fume hood.[9] A two-step protocol is often preferred to ensure complete imine formation before the addition of the reducing agent.

Rationale for Reagent Selection
  • Sodium Cyanoborohydride (NaBH₃CN): It is stable in acidic and aqueous media, allowing for a wider range of reaction conditions. It selectively reduces iminium ions over carbonyls.[3]

  • Methanol (MeOH): A common solvent for NaBH₃CN reactions, as it facilitates imine formation and dissolves the reducing agent.[8]

  • pH Control: Maintaining a slightly acidic pH is crucial for efficient imine formation and subsequent reduction.[3]

Experimental Protocol

Step A: Imine Formation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the amine (1.0-1.1 equiv.) in methanol.

  • Acid Catalyst: Add a catalytic amount of acetic acid (e.g., 0.1 equiv.) to maintain a pH of approximately 5-6.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by TLC or NMR.

Step B: Reduction

  • Addition of Reducing Agent: To the solution containing the pre-formed imine, add sodium cyanoborohydride (1.2-1.5 equiv.) portion-wise.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the imine is consumed (typically 2-6 hours).

  • Work-up: Carefully quench the reaction by the dropwise addition of 1 M HCl to decompose excess NaBH₃CN (perform in a fume hood as HCN gas may be evolved). Adjust the pH to basic (pH > 10) with an aqueous NaOH solution.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify as described in Protocol 1.

Data Summary Table
ParameterRecommended ValueNotes
Aldehyde:Amine:NaBH₃CN Ratio1.0 : 1.1 : 1.5Ensures complete reaction.
SolventMethanolEthanol can also be used.
pH5-6Crucial for optimal imine formation and reduction.
Reaction Time3-8 hours (total)Stepwise procedure may require longer overall time.
QuenchingAcid followed by baseHandle with extreme care due to potential HCN evolution.

Protocol 3: Catalytic Reductive Amination using Palladium on Carbon (Pd/C) and H₂

For large-scale synthesis, catalytic hydrogenation is often the most atom-economical and environmentally friendly method.[10][11] This protocol utilizes a heterogeneous catalyst (Pd/C) and hydrogen gas as the reductant. It is crucial to perform this reaction with appropriate safety measures for handling hydrogen gas.

Rationale for Reagent Selection
  • Palladium on Carbon (Pd/C): A highly efficient and recyclable catalyst for the hydrogenation of imines.[10][12]

  • Hydrogen Gas (H₂): A clean and inexpensive reducing agent.

  • Methanol or Ethanol: Common solvents for catalytic hydrogenation.

  • Acetic Acid: Often used to generate the ammonium salt of the amine, which can improve reactivity and prevent catalyst poisoning.[12]

Experimental Protocol
  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 equiv.) and the amine (1.0-1.2 equiv.) in methanol or ethanol.

  • Catalyst Addition: Carefully add 5-10 mol% of 10% Pd/C catalyst to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (typically from a balloon or at a set pressure of 1-4 atm).

  • Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases or the reaction is complete as determined by TLC or LC-MS (typically 4-24 hours).

  • Catalyst Removal: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by chromatography or crystallization.

Data Summary Table
ParameterRecommended ValueNotes
Catalyst10% Pd/C (5-10 mol%)Handle pyrophoric catalyst with care.
Hydrogen Pressure1-4 atmHigher pressures may be required for less reactive substrates.
SolventMethanol or EthanolEnsure adequate solubility of reactants.
Reaction Time4-24 hoursCan be slow but is often very clean.
SafetyUse appropriate hydrogenation equipment and handle H₂ with care.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Conversion Incomplete imine formation.Add a catalytic amount of acetic acid. Use molecular sieves to remove water. Increase reaction time or temperature.
Deactivated catalyst (for Protocol 3).Use fresh catalyst.
Formation of Alcohol Byproduct Reduction of the aldehyde before imine formation.Use a more selective reducing agent like STAB. For NaBH₄, ensure complete imine formation before adding the reductant.[3]
Over-alkylation (with primary amines) The secondary amine product reacts with another molecule of the aldehyde.Use a larger excess of the primary amine. Alternatively, perform a stepwise procedure where the imine is formed first, followed by reduction.
Difficult Purification Presence of unreacted amine or aldehyde.Use a scavenger resin to remove excess starting material. Optimize stoichiometry.

Conclusion

The reductive amination of this compound can be successfully achieved through various protocols. The choice of method will depend on the scale of the reaction, the available equipment, and the specific amine being used. For general laboratory-scale synthesis, the one-pot STAB protocol offers a balance of efficiency, simplicity, and safety. For larger-scale applications, catalytic hydrogenation is a more sustainable option. Careful monitoring and optimization are key to achieving high yields of the desired secondary or tertiary amine products.

References

  • Benchchem. (2025). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions.
  • Master Organic Chemistry. (2017).
  • PMC. (n.d.).
  • ResearchGate. (n.d.). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines | Request PDF.
  • Organic Chemistry Portal. (n.d.).
  • Sciencemadness Discussion Board. (2019). Pd/C (+H2)
  • Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones. (n.d.).
  • Thieme. (2020).
  • ACS Publications. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • G-Biosciences. (n.d.). Sodium Cyanoborohydride.
  • ChemRxiv. (n.d.). Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions.
  • ResearchGate. (n.d.).
  • RSC Publishing. (2020). Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines.
  • PMC. (2025).
  • Sigma-Aldrich. (n.d.).

Sources

Application Note: Optimized Knoevenagel Condensation Protocols for 2-Fluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Substrate Rationale

In modern drug discovery and materials science, the synthesis of highly functionalized cinnamic acids and benzylidene derivatives relies heavily on robust C-C bond-forming reactions. The Knoevenagel condensation remains a primary method for these transformations. This application note details the optimized conditions for reacting 2-Fluoro-5-methoxy-4-methylbenzaldehyde (CAS: 1378655-94-7) [1] with various active methylene compounds.

As a substrate, this compound presents a unique electronic environment that directly influences reaction kinetics and catalyst selection:

  • Ortho-Fluoro Effect (-I): The highly electronegative fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect. This significantly increases the electrophilicity of the formyl carbon, lowering the activation energy required for nucleophilic attack[2].

  • Meta-Methoxy & Para-Methyl Effects (+M, +I): These electron-donating groups enrich the aromatic ring's electron density. While they slightly offset the activation provided by the fluorine atom, they play a crucial role in stabilizing the transition state during the final dehydration step of the condensation[2].

To achieve maximum conversion, the catalytic system must be carefully tuned to exploit this specific electronic balance.

Mechanistic Causality: The Iminium Ion Pathway

While simple base catalysis (e.g., using only a tertiary amine) can drive the Knoevenagel condensation, moderately reactive, sterically hindered ortho-substituted benzaldehydes benefit immensely from dual-catalysis using a secondary amine and a carboxylic acid (e.g., Piperidine/Acetic Acid)[3].

Instead of relying solely on the direct attack of an enolate onto the aldehyde, the secondary amine condenses with the aldehyde to form an iminium ion intermediate . This intermediate is exponentially more electrophilic than the parent carbonyl[2]. The acetic acid acts as a co-catalyst, functioning as a proton shuttle that facilitates the initial dehydration to form the iminium ion, and later assists in the elimination of the amine to yield the final


-unsaturated product[4].

Knoevenagel_Mechanism Aldehyde This compound Iminium Iminium Ion Intermediate Aldehyde->Iminium + Amine - H₂O Catalyst Piperidine / AcOH Catalyst Catalyst->Iminium Adduct C-C Bond Formation Adduct Iminium->Adduct Nucleophilic Attack Methylene Active Methylene Compound Enolate Nucleophilic Enolate Methylene->Enolate Base Deprotonation Enolate->Adduct Product α,β-Unsaturated Derivative Adduct->Product Elimination - Amine

Mechanism of Knoevenagel condensation via iminium ion intermediate.

Experimental Methodologies

The following protocols are designed as self-validating systems. Built-in physical cues (precipitation, phase separation) and specific analytical checkpoints ensure that the researcher can verify the success of the reaction at each stage.

Protocol A: Classical Solution-Phase Condensation (Piperidine/Acetic Acid)

Best for: Highly reactive active methylenes (Malononitrile, Ethyl Cyanoacetate).

Causality: Utilizing ethanol as a solvent allows for a homogeneous reaction mixture at reflux, while exploiting the poor solubility of the highly conjugated benzylidene product at low temperatures to drive the equilibrium forward via precipitation[3].

Step-by-Step Workflow:

  • Reagent Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq, 5.0 mmol) and malononitrile (1.1 eq, 5.5 mmol) in 15 mL of absolute ethanol.

  • Catalyst Initiation: Add piperidine (0.1 eq, 0.5 mmol) and glacial acetic acid (0.1 eq, 0.5 mmol) sequentially. Note: The equimolar ratio of amine to acid creates a buffer that suppresses unwanted Michael addition oligomerization[4].

  • Thermal Activation: Heat the mixture to reflux (78 °C). The solution will typically darken.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The strong UV-active spot of the aldehyde (

    
    ) should disappear completely within 2–3 hours, replaced by a lower-running, intensely UV-active product spot.
    
  • Self-Validating Workup: Remove the heat and allow the flask to cool to room temperature, then transfer to an ice bath (0 °C) for 30 minutes. The formation of a dense crystalline precipitate is a direct visual validation of successful condensation.

  • Isolation: Filter the solid under vacuum, wash with ice-cold ethanol (2 x 5 mL) to remove trace piperidine salts, and dry under high vacuum.

Protocol B: Green Solvent-Free Condensation (Ammonium Bicarbonate)

Best for: Synthesis of cinnamic acids via Malonic Acid, scale-up, and green chemistry initiatives.

Causality: Traditional Knoevenagel-Doebner reactions require toxic pyridine as a solvent. By switching to a solvent-free melt using ammonium bicarbonate, the local concentration of reactants is maximized. The thermal decomposition of


 releases 

(the active catalyst),

, and

, driving both the condensation and the subsequent decarboxylation of malonic acid to yield the cinnamic acid derivative[5][6].

Step-by-Step Workflow:

  • Solid-State Mixing: In a mortar or milling vessel, thoroughly triturate this compound (1.0 eq, 5.0 mmol) and malonic acid (2.0 eq, 10.0 mmol). Note: The excess malonic acid compensates for partial thermal sublimation[6].

  • Catalyst Integration: Add ammonium bicarbonate (0.4 eq, 2.0 mmol) to the powder and mix until visually homogeneous.

  • Thermal Melt: Transfer the powder to a reaction tube and heat to 90 °C for 2 hours. The mixture will transition into a melt. Effervescence (

    
     release) serves as a visual indicator that decarboxylation is proceeding[5].
    
  • Self-Validating Extraction: Cool the melt to room temperature. Dissolve the crude residue in 15 mL of saturated aqueous

    
    . Only the desired cinnamic acid product will dissolve (forming a sodium salt), leaving unreacted aldehyde as an insoluble residue. Filter the mixture.
    
  • Precipitation: Slowly acidify the aqueous filtrate with 6M HCl to pH 2. The sudden precipitation of a white/pale-yellow solid confirms the successful isolation of 2-fluoro-5-methoxy-4-methylcinnamic acid[6]. Filter, wash with deionized water, and dry at 60 °C.

Quantitative Data & Optimization Summary

The table below summarizes the expected reaction parameters and yields for this compound based on the active methylene compound and protocol selected.

Active Methylene CompoundProtocolCatalyst SystemTemp (°C)Time (h)Expected Yield (%)
Malononitrile A (Ethanol)Piperidine / AcOH (10 mol%)782.0 - 2.588 - 94
Ethyl Cyanoacetate A (Ethanol)Piperidine / AcOH (10 mol%)783.0 - 4.082 - 87
Meldrum's Acid A (Benzene/Tol)Piperidine / AcOH (20 mol%)25 - 801.5 - 4.075 - 80
Malonic Acid B (Solvent-Free)

(40 mol%)
902.080 - 85

Note: Reaction times and yields are extrapolated from standardized reactivity profiles of heavily substituted, ortho-halogenated benzaldehydes under optimized Knoevenagel conditions[2][4][6].

References

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives National Institutes of Health (PMC) URL: [Link][4]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes Taylor & Francis URL: [Link][5]

  • Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes RSC Publishing URL: [Link][3]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes (Pure) Eindhoven University of Technology URL: [Link][6]

Sources

Application Note: 2-Fluoro-5-methoxy-4-methylbenzaldehyde as a Strategic Building Block in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In modern active pharmaceutical ingredient (API) synthesis and drug discovery, the selection of highly functionalized building blocks is critical for achieving target specificity and metabolic stability. 2-Fluoro-5-methoxy-4-methylbenzaldehyde (CAS: 1378655-94-7) has emerged as a highly versatile precursor. Its unique substitution pattern provides a pre-configured pharmacophore that is heavily utilized in the synthesis of immunomodulatory STING (Stimulator of Interferon Genes) agonists[1] and the total synthesis of complex antineoplastic natural products.

As an Application Scientist, I have designed this protocol guide to move beyond standard synthetic recipes. The methodologies detailed below emphasize the causality of reaction conditions, ensuring that researchers understand the mechanistic "why" behind each step, supported by self-validating in-process controls.

Physicochemical Profiling

Understanding the baseline properties of this building block is essential for predicting its behavior in organic solvents and its reactivity profile during high-temperature annulations.

Table 1: Physicochemical Properties

PropertyValueStructural Significance
Chemical Name This compoundDefines the exact regiochemistry of the core.
CAS Number 1378655-94-7Unique identifier for procurement and regulatory filing.
Molecular Formula C9H9FO2Indicates a highly oxidized, halogenated aromatic system.
Molecular Weight 168.17 g/mol Low molecular weight, ideal for fragment-based drug design.
SMILES O=CC1=CC(C)=C(OC)C=C1FConfirms the ortho-relationship between the aldehyde and fluorine.
Pharmacophoric & Synthetic Logic

The true value of this molecule lies in the orthogonal reactivity of its substituents. The diagram below illustrates the dual-purpose nature (both synthetic and biological) of each functional group.

G Core 2-Fluoro-5-methoxy- 4-methylbenzaldehyde F 2-Fluoro: Metabolic Stability & SNAr Reactivity Core->F Aldehyde 1-Aldehyde: Electrophilic Center for Annulation Core->Aldehyde Methoxy 5-Methoxy: Electron-Donating & H-Bond Acceptor Core->Methoxy Methyl 4-Methyl: Lipophilic Tuning & Steric Shielding Core->Methyl

Fig 1: Pharmacophoric and synthetic rationale for the substituents on the benzaldehyde core.

Protocol I: Synthesis of Benzo[b]thiophene-Based STING Agonists

Context: STING agonists are critical in immuno-oncology. By inducing type I interferons (IFN-α/β) and pro-inflammatory cytokines, they potentiate T-cell activation against tumor cells[1]. This compound is utilized to construct the functionalized benzo[b]thiophene core of these APIs via a tandem Nucleophilic Aromatic Substitution (SNAr) and Knoevenagel condensation cascade.

G A 2-Fluoro-5-methoxy- 4-methylbenzaldehyde B tert-Butyl 2-mercaptoacetate + Cs2CO3 (Toluene, Reflux) A->B C Benzo[b]thiophene Intermediate B->C D TFA Deprotection (Ester Cleavage) C->D E STING Agonist API D->E F STING Pathway Activation (Type I IFN Production) E->F

Fig 2: Synthetic workflow and biological cascade for STING agonists derived from the target core.

Step-by-Step Methodology & Mechanistic Causality

Step 1: Tandem SNAr & Annulation

  • Reagents: this compound (336 mg, 2.00 mmol), tert-butyl 2-mercaptoacetate (356 mg, 2.40 mmol, 1.2 equiv), Cs₂CO₃ (1.30 g, 4.00 mmol, 2.0 equiv), Toluene (5 mL).

  • Procedure: Combine all reagents in a dry, inert-gas-purged reaction vessel. Heat the vigorously stirred mixture at reflux (approx. 110 °C) for 2 hours.

  • Mechanistic Causality:

    • Why Cs₂CO₃? Cesium carbonate acts as a mild, sterically bulky base. It selectively deprotonates the thiol to initiate the SNAr at the highly activated 2-fluoro position without triggering unwanted side reactions (e.g., Cannizzaro disproportionation) at the aldehyde. Subsequently, it generates the enolate required for the intramolecular aldol-type condensation.

    • Why Toluene at Reflux? Toluene provides the necessary thermal energy (110 °C) to overcome the activation barrier for the final dehydration step, which aromatizes the newly formed thiophene ring, driving the reaction to completion[1].

  • In-Process Control (IPC): Monitor the consumption of the starting benzaldehyde via TLC (Hexanes/EtOAc) or LC-MS. The intermediate benzo[b]thiophene will appear as a highly UV-active spot with a distinct retention time shift.

  • Workup: Filter the reaction mixture while warm to remove insoluble inorganic salts (CsF, CsHCO₃). Wash the filter cake with additional toluene (5 mL) to ensure quantitative transfer of the intermediate.

Step 2: Ester Cleavage (Deprotection)

  • Reagents: Trifluoroacetic acid (TFA, 10 mL).

  • Procedure: Add TFA directly to the toluene filtrate from Step 1. Stir at room temperature until the deprotection is complete.

  • Mechanistic Causality: The tert-butyl ester is strategically chosen because it is robust against the basic conditions of Step 1 but rapidly cleaves under acidic conditions. TFA facilitates the generation of a stable tert-butyl cation (which eliminates as isobutylene gas), unmasking the carboxylic acid required for STING receptor binding[1].

  • Validation: Confirm the reaction via LC-MS by observing the mass shift corresponding to the loss of the tert-butyl group (m/z -56).

Protocol II: Application in Total Synthesis of Anticancer Natural Products

Context: Beyond synthetic APIs, this benzaldehyde derivative is a critical A-ring precursor in the total synthesis of complex natural products, such as Pacharin and Bauhiniastatin 4. These compounds exhibit potent antineoplastic activity against human cancer cell lines, including BxPC-3 (pancreatic), MCF-7 (breast), and DU145 (prostate).

Methodological Insight

In these synthetic routes, the orthogonal reactivity of the core is exploited for convergent synthesis.

  • Aldehyde Utilization: The C1-aldehyde is typically subjected to Wittig or Horner-Wadsworth-Emmons olefinations to build the carbon framework of the natural product's macroscopic ring systems.

  • Fluorine Utilization: The C2-fluorine serves as a late-stage handle for nucleophilic displacement or cross-coupling, allowing for the precise installation of ether linkages necessary for the oxepin rings found in Bauhinoxepins C and D.

Quantitative Data & Reaction Parameters Summary

To ensure reproducibility across different laboratory environments, the critical quantitative parameters for the primary API synthesis workflow are summarized below.

Table 2: Experimental Data & Reaction Parameters Summary

ParameterValue / DescriptionMechanistic Purpose
Substrate Scale 2.00 mmol (336 mg)Standard optimization scale for early-stage API discovery.
Nucleophile tert-Butyl 2-mercaptoacetate (1.2 eq)Bifunctional reagent (thiol for SNAr, active methylene for condensation).
Base Cs₂CO₃ (2.0 eq)Dual-purpose deprotonation (thiolate and enolate generation).
Solvent Toluene (5 mL)High-temperature medium to drive the thermodynamic dehydration step.
Temperature 110 °C (Reflux)Overcomes the activation energy required for thiophene aromatization.
Reaction Time 2 hoursEnsures complete conversion to the bicyclic core without degradation.
Deprotection Agent TFA (10 mL)Mild, volatile acidic cleavage of the tert-butyl ester.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: Synthesis (Germany), 57(12), 1941-1954 (2025).

Sources

Oxidation and reduction pathways for 2-Fluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Selective Oxidation and Reduction of 2-Fluoro-5-methoxy-4-methylbenzaldehyde: Protocols and Mechanistic Insights

Introduction: The Versatility of a Fluorinated Benzaldehyde Building Block

This compound is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex molecules for pharmaceuticals and materials science. Its unique substitution pattern—a reactive aldehyde, an electron-donating methoxy group, a sterically influential methyl group, and a strategically placed fluorine atom—imparts specific chemical properties that are highly valued in drug discovery. The fluorine atom, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of target molecules.

The aldehyde functional group is a synthetic linchpin, allowing for two primary transformations: oxidation to a carboxylic acid and reduction to a primary alcohol. These transformations yield 2-fluoro-5-methoxy-4-methylbenzoic acid and (2-fluoro-5-methoxy-4-methylphenyl)methanol, respectively. Both of these products are valuable building blocks for further elaboration, such as in the formation of amides, esters, and ethers.

This guide provides a detailed exploration of the selective oxidation and reduction pathways for this compound. As a senior application scientist, the focus here is not merely on the procedural steps but on the underlying chemical principles that govern these transformations. We will delve into why specific reagents and conditions are chosen, ensuring that researchers, scientists, and drug development professionals can apply these protocols with a deep understanding of the reaction mechanisms and achieve reliable, high-yield results.

Crucial Safety & Handling Protocols

Before commencing any experimental work, a thorough risk assessment is mandatory. The following guidelines are based on safety data for structurally similar compounds and general laboratory best practices.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[1][2]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[1][3]

  • Reagent Handling:

    • This compound: May cause skin, eye, and respiratory irritation. Avoid direct contact and inhalation.[1][2]

    • Sodium Chlorite (NaClO₂): A strong oxidizing agent. It is flammable and toxic. Keep away from organic materials, acids, and heat.

    • Sodium Borohydride (NaBH₄): Reacts with water and acids to produce flammable hydrogen gas. Handle with care and quench reactions slowly.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Part 1: Selective Oxidation to 2-Fluoro-5-methoxy-4-methylbenzoic acid

The conversion of an aldehyde to a carboxylic acid is a fundamental oxidative transformation. For a substrate like this compound, which contains other potentially sensitive groups, a mild and highly selective oxidant is required to prevent unwanted side reactions.

Method of Choice: The Pinnick Oxidation

The Pinnick oxidation is the premier method for converting aldehydes to carboxylic acids in the presence of sensitive functional groups.[4][5] Its key advantages are the mild reaction conditions and high chemoselectivity, which leaves groups like ethers, halides, and even some alcohols untouched.[6]

Causality Behind the Choice: Stronger oxidants like potassium permanganate or chromic acid could potentially lead to over-oxidation or reaction with the aromatic ring substituents. The Pinnick oxidation, however, utilizes sodium chlorite (NaClO₂) buffered at a slightly acidic pH, which generates the active oxidant, chlorous acid (HClO₂), in situ.[7] This species is highly selective for aldehydes.

The Role of the Scavenger: A key aspect of the Pinnick oxidation is the use of a hypochlorous acid (HOCl) scavenger. HOCl is a byproduct of the reaction and can react with the desired product or starting material.[5] Common scavengers include 2-methyl-2-butene or hydrogen peroxide.

Visualizing the Oxidation Pathway

Pinnick_Oxidation cluster_reactants Reactants cluster_products Products Aldehyde 2-Fluoro-5-methoxy- 4-methylbenzaldehyde ReactionCore Pinnick Oxidation (Solvent: t-BuOH/H₂O) Aldehyde->ReactionCore NaClO2 Sodium Chlorite (NaClO₂) NaClO2->ReactionCore Buffer Phosphate Buffer (NaH₂PO₄) Buffer->ReactionCore Scavenger Scavenger (e.g., 2-methyl-2-butene) Scavenger->ReactionCore CarboxylicAcid 2-Fluoro-5-methoxy- 4-methylbenzoic acid NaCl Sodium Chloride (NaCl) ScavengedProduct Halohydrin byproduct ReactionCore->CarboxylicAcid Oxidation ReactionCore->NaCl ReactionCore->ScavengedProduct

Caption: The Pinnick oxidation pathway for this compound.

Experimental Protocol: Pinnick Oxidation

This protocol is adapted from established procedures for the oxidation of functionalized aldehydes.[8]

1. Reagent and Solvent Preparation:

  • Prepare a buffer solution of sodium dihydrogen phosphate (NaH₂PO₄).

  • Ensure all solvents (e.g., tert-butanol, water) are of appropriate grade.

2. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a 2:1 mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (3.0-5.0 eq) to the solution as the scavenger.

  • In a separate container, dissolve sodium chlorite (NaClO₂, 80%, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water.

3. Reaction Execution:

  • Cool the aldehyde solution to 0 °C using an ice bath.

  • Slowly add the aqueous sodium chlorite/phosphate solution to the stirring aldehyde solution over 15-20 minutes. A slight yellow color may develop.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 2-4 hours.

4. Monitoring the Reaction:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The product, being more polar, will have a lower Rf value than the starting aldehyde. Visualize spots under UV light (254 nm).

5. Work-up and Purification:

  • Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any remaining oxidant.

  • Acidify the aqueous layer to pH ~2-3 with 1 M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude 2-Fluoro-5-methoxy-4-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Sodium Chlorite (NaClO₂)1.5Oxidizing Agent
Sodium Dihydrogen Phosphate (NaH₂PO₄)1.5Buffer (maintains pH)
2-Methyl-2-butene3.0 - 5.0Hypochlorite Scavenger
tert-Butanol / Water-Solvent System

Part 2: Selective Reduction to (2-Fluoro-5-methoxy-4-methylphenyl)methanol

The reduction of an aldehyde to a primary alcohol is a cornerstone of organic synthesis. For this transformation, a reducing agent is needed that is potent enough to reduce the aldehyde but mild enough to be handled safely and not affect other functionalities.

Method of Choice: Sodium Borohydride Reduction

Sodium borohydride (NaBH₄) is an ideal reagent for this purpose. It is a source of hydride (H⁻) ions and is highly selective for aldehydes and ketones over other reducible functional groups like esters or amides.[9][10]

Causality Behind the Choice: While more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective, NaBH₄ offers significant practical advantages. It is stable in protic solvents like methanol and ethanol, is less pyrophoric, and work-up procedures are considerably simpler and safer.[11] For a substrate with no other highly reactive groups, the chemoselectivity and ease of use of NaBH₄ make it the superior choice.[10]

Alternative Pathways: Catalytic hydrogenation is another effective method for reducing aromatic aldehydes.[12][13] This typically involves using hydrogen gas and a metal catalyst like palladium on carbon (Pd/C). While efficient, this method requires specialized equipment for handling hydrogen gas.[12]

Visualizing the Reduction Pathway

NaBH4_Reduction cluster_reactants Reactants cluster_products Products Aldehyde 2-Fluoro-5-methoxy- 4-methylbenzaldehyde ReactionCore Hydride Reduction Aldehyde->ReactionCore NaBH4 Sodium Borohydride (NaBH₄) NaBH4->ReactionCore Solvent Methanol (MeOH) Solvent->ReactionCore Alcohol (2-Fluoro-5-methoxy- 4-methylphenyl)methanol Borate Borate Esters Workup Aqueous Workup (e.g., NH₄Cl) Borate->Workup ReactionCore->Borate Workup->Alcohol Protonation

Caption: The sodium borohydride reduction pathway for this compound.

Experimental Protocol: Sodium Borohydride Reduction

This protocol is based on standard procedures for the reduction of aromatic aldehydes.[14]

1. Reagent and Solvent Preparation:

  • Ensure methanol is anhydrous for optimal results, although reagent-grade methanol is often sufficient.

2. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic reaction.

3. Reaction Execution:

  • While stirring at 0 °C, add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise over 10-15 minutes. Effervescence (hydrogen gas evolution) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

4. Monitoring the Reaction:

  • Monitor the disappearance of the starting material by TLC (e.g., 20% ethyl acetate in hexanes). The product alcohol will be more polar than the starting aldehyde.

5. Work-up and Purification:

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or water until effervescence ceases.

  • Remove most of the methanol under reduced pressure.

  • Add water to the residue and extract three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude (2-Fluoro-5-methoxy-4-methylphenyl)methanol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to yield a pure product.

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Sodium Borohydride (NaBH₄)1.0 - 1.5Reducing Agent
Methanol-Solvent
Saturated NH₄Cl (aq)-Quenching Agent

General Experimental Workflow & Data Summary

A systematic approach is key to successful synthesis. The following workflow illustrates the typical sequence of operations for either the oxidation or reduction protocol described above.

General_Workflow Start Start: Risk Assessment & Reagent Prep Setup Reaction Setup (Dissolve Substrate, Cool to 0°C) Start->Setup Addition Reagent Addition (Oxidant or Reductant) Setup->Addition Reaction Reaction Monitoring (TLC Analysis) Addition->Reaction Workup Quenching & Extraction Reaction->Workup Reaction Complete Purification Purification (Recrystallization or Chromatography) Workup->Purification Analysis Product Characterization (NMR, MS, IR) Purification->Analysis End End: Pure Product & Data Archiving Analysis->End

Caption: A generalized workflow for the synthesis and analysis of organic compounds.

Summary of Expected Product Characteristics
CompoundChemical FormulaMolecular Weight ( g/mol )Expected Physical StateKey ¹H NMR Signal (CDCl₃, δ ppm)
This compoundC₉H₉FO₂168.17Solid~9.9 (s, 1H, -CHO)
2-Fluoro-5-methoxy-4-methylbenzoic acidC₉H₉FO₃184.16Solid>10 (br s, 1H, -COOH)
(2-Fluoro-5-methoxy-4-methylphenyl)methanolC₉H₁₁FO₂170.18Solid or Oil~4.7 (s, 2H, -CH₂OH)

Conclusion

This guide has detailed robust and reliable protocols for the selective oxidation and reduction of this compound. By employing the Pinnick oxidation and sodium borohydride reduction, researchers can efficiently synthesize the corresponding carboxylic acid and primary alcohol, respectively. The rationale provided for the choice of reagents and conditions, grounded in principles of chemoselectivity and operational safety, empowers scientists to not only replicate these procedures but also to adapt them for other complex substrates. The resulting building blocks are primed for use in the development of novel therapeutics and advanced materials, highlighting the central role of fundamental organic transformations in scientific innovation.

References

  • Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry, 2, 31. Available at: [Link]

  • University of Cambridge. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat 30NP. Apollo - University of Cambridge Repository. Available at: [Link]

  • Li, X., et al. (2018). Visible-Light-Induced Catalytic Transfer Hydrogenation of Aromatic Aldehydes by Palladium Immobilized on Amine-Functionalized Iron-Based Metal–Organic Frameworks. ACS Applied Nano Materials. Available at: [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Available at: [Link]

  • ACS Publications. (2021). Catalytic Hydrogen Transfer and Decarbonylation of Aromatic Aldehydes on Ru and Ru Phosphide Model Catalysts. The Journal of Physical Chemistry C. Available at: [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts. Available at: [Link]

  • Firdaus, M., et al. (n.d.). Reduction of Aldehydes Using Sodium Borohydride under Ultrasonic Irradiation. IntechOpen. Available at: [Link]

  • PSIBERG. (2023). Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. Available at: [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. PubMed Central. Available at: [Link]

  • ACS Publications. (n.d.). The Mechanism of NaBH4 Addition to Aldehydes: A Labeling Experiment. Journal of Chemical Education. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Mechanistic investigations on Pinnick oxidation: a density functional theory study. PubMed Central. Available at: [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Fluoro-4-methylbenzaldehyde. Available at: [Link]

  • Arkat USA. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available at: [Link]

  • Organic Chemistry Select. (2012). Pinnick Oxidation. Available at: [Link]

  • Quora. (2016). Why do we use sodium borohydride in the reduction of the ketone? Available at: [Link]

  • ChemSynthesis. (2025). (2-fluoro-5-methylphenyl)methanol. Available at: [Link]

  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoro-5-methoxybenzaldehyde. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Note: Chemoselective Catalytic Hydrogenation of 2-Fluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of highly substituted fluorobenzaldehydes, such as 2-Fluoro-5-methoxy-4-methylbenzaldehyde , to their corresponding benzylic alcohols is a critical transformation in pharmaceutical synthesis. The primary challenge lies in chemoselectivity : achieving quantitative reduction of the aldehyde (-CHO) group without triggering hydrodefluorination (C-F bond cleavage) or altering the electron-rich methoxy (-OMe) functionality. This application note details a field-proven, self-validating protocol utilizing a Manganese(I) PNP pincer complex to achieve >99% chemoselective hydrogenation under mild, base-free conditions.

Mechanistic Rationale & Catalyst Selection

The Chemoselectivity Challenge

The substrate, this compound, presents competing reactive sites. Traditional heterogeneous catalysts, such as Palladium on Carbon (Pd/C), operate via an inner-sphere mechanism. Under standard hydrogenation conditions[1], late transition metals readily undergo oxidative addition into the aryl C-F bond, leading to unwanted hydrodefluorination (HDF) and the generation of des-fluoro side products[2].

The Base-Metal Solution

To circumvent HDF, we employ the well-defined base-metal catalyst [Mn(PNP-iPr)(CO)₂H] . Unlike Pd/C, this Mn(I) pincer complex operates via a bifunctional outer-sphere mechanism [3]. The acidic N-H bond of the PNP ligand and the hydridic Mn-H bond concertedly transfer hydrogen directly to the polar C=O bond via a six-membered transition state. Because the aromatic ring does not coordinate to the metal center, the vulnerable C-F bond remains completely intact[3].

Chemoselectivity Substrate This compound CatPd Traditional Pd/C Catalyst (Inner-Sphere Mechanism) Substrate->CatPd Pathway A CatMn Mn(I) PNP Pincer Complex (Outer-Sphere Mechanism) Substrate->CatMn Pathway B ProdHDF Hydrodefluorination (C-F Cleavage) & Over-reduction (Side Products) CatPd->ProdHDF Oxidative Addition to C-F ProdTarget 2-Fluoro-5-methoxy-4-methylbenzyl alcohol (Target Product, >99% Selectivity) CatMn->ProdTarget Bifunctional Hydride Transfer

Caption: Logical relationship between catalyst selection and chemoselective outcomes.

Quantitative Catalyst Comparison

To ground experimental choices in empirical data, Table 1 summarizes the performance of various catalytic systems for the reduction of fluorinated benzaldehydes. The Mn(I) system provides the optimal balance of high yield and absolute preservation of the C-F bond.

Table 1: Comparative Performance of Catalytic Systems for Fluorobenzaldehyde Reduction

Catalyst SystemH₂ Source / PressureTemp (°C)Chemoselectivity (Alcohol)HDF (C-F Cleavage)Ref.
Traditional Pd/C (10 wt%) H₂ gas (1-5 bar)25 - 50Low-Moderate (~60%)High (>20%)[1]
[Mn(PNP-iPr)(CO)₂H] H₂ gas (50 bar)25>99% Not Detected [3]
Fe(II) PNP Pincer Sodium Formate (aq)80>95%Not Detected[4]
γ-Fe₂O₃@HAP-Pd H₂ gas (1 bar)25>90%Low (<5%)[5]

Note: For laboratories lacking high-pressure infrastructure, the Fe(II) transfer hydrogenation protocol serves as a highly effective alternative[4].

Experimental Design & Causality

Every parameter in this protocol is engineered to prevent side reactions:

  • Solvent (Anhydrous Ethanol): Ethanol acts as a proton shuttle, stabilizing the transition state during the outer-sphere hydride transfer[3]. Aprotic solvents like THF stall the reaction.

  • Temperature (25 °C): Maintaining ambient temperature prevents the thermal degradation of the methoxy group and suppresses background C-F cleavage.

  • Pressure (50 bar H₂): The highly substituted, electron-rich nature of the substrate makes the aldehyde slightly less electrophilic. High hydrogen pressure ensures quantitative conversion without requiring elevated temperatures[3].

Detailed Step-by-Step Protocol

Workflow Step1 1. Catalyst Prep (Glovebox, Argon) Step2 2. Pressurization (50 bar H2, Autoclave) Step1->Step2 Step3 3. Reaction (25°C, 18 hours) Step2->Step3 Step4 4. Validation (19F & 1H NMR) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Caption: Step-by-step experimental workflow for the catalytic hydrogenation process.

Phase 1: Preparation (Inert Atmosphere)
  • Glovebox Setup: Transfer 2.0 mmol of this compound into a dried 10 mL glass vial equipped with a magnetic stir bar.

  • Catalyst Loading: Add 1.0 µmol (0.05 mol%) of the[Mn(PNP-iPr)(CO)₂H] catalyst. Causality: The active hydride species is sensitive to oxygen; handling in an argon-filled glovebox ensures no catalyst deactivation occurs prior to H₂ exposure.

  • Solvent Addition: Dissolve the mixture in 4.0 mL of anhydrous, degassed ethanol.

Phase 2: Pressurized Hydrogenation
  • Autoclave Assembly: Place the uncapped glass vial into a stainless-steel pressure reactor (autoclave) inside the glovebox. Seal the reactor tightly.

  • Purging: Remove the reactor from the glovebox. Connect to a high-purity H₂ line. Purge the reactor by pressurizing to 10 bar and venting slowly. Repeat this cycle three times to remove any trace argon/air.

  • Reaction: Pressurize the reactor to exactly 50 bar H₂. Stir the mixture vigorously (800 rpm) at 25 °C for 18 hours.

Phase 3: Work-up and Purification
  • Depressurization: Carefully vent the hydrogen gas in a well-ventilated fume hood.

  • Filtration: Pass the crude ethanolic mixture through a short pad of silica gel (eluting with ethyl acetate) to trap the spent manganese catalyst.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Fluoro-5-methoxy-4-methylbenzyl alcohol.

Analytical Validation (Self-Validating System)

To ensure the protocol's trustworthiness, the workflow must be self-validating. Do not rely solely on TLC. Use quantitative NMR to verify both conversion and chemoselectivity.

  • ¹H NMR (Conversion Check): Monitor the disappearance of the distinct aldehyde proton signal (

    
     ~10.2 ppm). The appearance of a new benzylic CH₂ doublet (
    
    
    
    ~4.7 ppm, coupled to the adjacent OH) confirms successful reduction.
  • ¹⁹F NMR (Selectivity Check): This is the critical validation step. The starting material exhibits a specific fluorine resonance (typically between

    
     -115 to -125 ppm depending on the solvent).
    
    • Validation Rule: The integration of the product's ¹⁹F signal must remain 1:1 relative to an internal standard (e.g., trifluorotoluene). If a new peak appears in the upfield region (or if fluoride ions are detected), hydrodefluorination has occurred. Under these optimized Mn(I) conditions, the C-F bond will remain 100% intact.

References[1] Direct Hydrogenation of Carboxylic Acids to Corresponding Aldehydes Catalyzed by Palladium Complexes - chez-alice.fr.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsU-iGK0_u5sGKuZTJTmlv1Vhp0vuYX5JHd7KrNlgLoMGaTjtOgmHHCnQpQGikELkLPipOh93EGwxy55RLuBgUFW1BBGBxzwVezQQX18OaCw1yJ8WeqGwebM1BOUJh_wPrHNleBsSZ[3] Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium - nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcoM0-o7CYIn27rE41iTu2XDq-OEPolYXuLMLMyZXz5IVqe2FS4Bu2134yqHIjfRUnphEchxZ_SiiB4vzyD1om65YbA8Cpm3Elow6lLlQHSC2G2IItVSDrWWCpD85oDRDO8oMoJcyvwrBuNMg=[5] Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst - researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMS0vdEpNODbQ03OXjbVeMLAfto7iIIbuxm_Ny1BFu_sXUKalCIB3obcYc7L28CBEFo5oecJpAxcQT4VZ5U95x-7k3k5taogD2s4x6ABjSulZaMlt4CXmVgs61UkYXwOqh3gqcQpewV27StCXctMD6qEDEyOohxsYcwNDu3buOZaA5ehPrsARTg1U_3InnXGYmlxyvS67wnZvtF9ru5-Y7_XkW_2GUjNBu_qEwZye7knY7acX47r6vyJ-Yl26xUQm9GgES[4] Chemoselective transfer hydrogenation of aldehydes in aqueous media catalyzed by a well-defined iron(II) hydride complex - nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGApIq6y93fl_pjjFpzVWboivrBJC-GCtHmbP0ONNUCbcmJ6LEPWbRR4vUXVzPyMg_gDvI_EbC55FjRxLptIoAPZ1tCU8Tld6j3N7fm_YPA3i0-P-AxY20uNa-98I9z8itDb4Ekm-e5IbgiLHU=[2] Metallomimetic C–F Activation Catalysis by Simple Phosphines - acs.org.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ4Tmr87Zfdth2Y094u3G60IGcmdYbuA4g_F91qr2JzCNVpQiBGRTo7vtLjfJqIgkmCr8Fw1HjiWvF8ooLZ3A7RqoRiuHCi4WpygB48tFGrtQ8xYMFuLq43rM9LQzCjXrlCRsEos_1ng==

Sources

Application Note: Functionalization of the Aldehyde Group in 2-Fluoro-5-methoxy-4-methylbenzaldehyde

[1]

Executive Summary & Scaffold Analysis

2-Fluoro-5-methoxy-4-methylbenzaldehyde (CAS: 105728-90-3) represents a highly privileged scaffold in medicinal chemistry. Its substitution pattern offers a unique trifecta of electronic and steric properties ideal for structure-activity relationship (SAR) exploration:

  • Aldehyde (C1): The primary electrophilic handle for divergent synthesis.

  • Fluorine (C2): An ortho-substituent that modulates the electrophilicity of the aldehyde via inductive withdrawal (-I) while influencing the metabolic stability and lipophilicity of the final drug candidate.

  • Methoxy (C5) & Methyl (C4): These electron-donating groups (EDGs) enrich the aromatic ring electron density, counterbalancing the fluorine's withdrawal and creating a specific "push-pull" electronic environment.

This Application Note provides validated protocols for the three most critical functionalizations of this aldehyde: Reductive Amination , Pinnick Oxidation , and Wittig Olefination . These protocols are optimized to preserve the integrity of the potentially sensitive aryl-fluoride and methoxy ether motifs.

Chemical Reactivity Profile

The C1-aldehyde is activated by the ortho-fluorine atom, making it slightly more electrophilic than non-fluorinated analogues. However, the C5-methoxy group (meta to aldehyde) and C4-methyl group provide electron density that stabilizes the ring.

  • Critical Consideration: The ortho-fluorine atom can render the C2 position susceptible to Nucleophilic Aromatic Substitution (SNAr) if the aldehyde is converted into a strong electron-withdrawing group (e.g., iminium ion) in the presence of harsh nucleophiles and high heat. The protocols below utilize mild conditions to prevent this side reaction.

Reaction Map & Logic

The following diagram outlines the divergent pathways available from the parent aldehyde.

ReactionMapAldehyde2-Fluoro-5-methoxy-4-methylbenzaldehydeAmineBenzylamine Deriv.(Reductive Amination)Aldehyde->Amine R-NH2, STAB-H DCE, RTAcidBenzoic Acid Deriv.(Pinnick Oxidation)Aldehyde->Acid NaClO2, NaH2PO4 t-BuOH/H2OAlkeneStyrene Deriv.(Wittig Olefination)Aldehyde->Alkene Ph3P=CH-R THF, -78°C to RTAlcoholBenzyl Alcohol(NaBH4 Reduction)Aldehyde->Alcohol NaBH4 MeOH, 0°C

Figure 1: Divergent synthesis pathways from the parent aldehyde.[1] Colors indicate distinct chemical spaces accessible via these protocols.

Protocol 1: Reductive Amination (The "Abdel-Magid" Method)[1]

Objective: Conversion of the aldehyde to a secondary or tertiary amine. Mechanism: Formation of an iminium ion intermediate followed by selective hydride transfer. Why this method? We utilize Sodium Triacetoxyborohydride (STAB-H) in 1,2-Dichloroethane (DCE). Unlike NaBH₃CN, STAB-H is non-toxic (no cyanide) and does not require acidic pH adjustment. It is chemoselective, reducing the imine/iminium species much faster than the aldehyde itself, allowing for a "one-pot" procedure.

Materials
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reagent: Sodium Triacetoxyborohydride (STAB-H) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Anhydrous)

  • Additive: Acetic Acid (1.0 equiv) – Required only for basic amines to catalyze imine formation.

Step-by-Step Procedure
  • Preparation: In a clean, dry reaction vial equipped with a stir bar, dissolve the aldehyde (1.0 mmol, 168 mg) in DCE (5.0 mL).

  • Amine Addition: Add the amine (1.1 mmol).

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to liberate the free base.

  • Acid Catalysis (Optional): If using a secondary amine or an electron-deficient amine, add Acetic Acid (1.0 mmol, 60 µL). Stir for 15 minutes at Room Temperature (RT) to establish the imine equilibrium.

  • Reduction: Add STAB-H (1.5 mmol, 318 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT under nitrogen atmosphere for 4–16 hours.

    • Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the aldehyde peak (M+H 169) and appearance of the amine mass.

  • Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄, filter, and concentrate.

Troubleshooting:

  • Stalled Reaction: If the aldehyde remains after 16h, add a second portion of STAB-H (0.5 equiv).

  • Steric Hindrance: The 2-Fluoro group adds mild steric bulk. If reaction is slow, switch solvent to THF and heat to 40°C.

Protocol 2: Pinnick Oxidation (Aldehyde to Carboxylic Acid)

Objective: Oxidation to 2-Fluoro-5-methoxy-4-methylbenzoic acid without over-oxidation or chlorination. Why this method? The Pinnick (Lindgren) oxidation uses Sodium Chlorite (NaClO₂). It is far superior to KMnO₄ or Jones Reagent for electron-rich aromatic aldehydes because it avoids electrophilic aromatic chlorination (by using a scavenger) and does not touch the methoxy group.

Materials
  • Substrate: this compound (1.0 equiv)

  • Oxidant: Sodium Chlorite (NaClO₂) (80% purity, 1.5 equiv)

  • Buffer: Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.2 equiv) – Maintains mild acidic pH.

  • Scavenger: 2-Methyl-2-butene (10–20 equiv) – Crucial to trap HOCl byproduct.

  • Solvent: t-Butanol / Water (3:1 v/v).

Step-by-Step Procedure
  • Solvent Prep: Prepare a mixture of t-BuOH (9 mL) and Water (3 mL).

  • Dissolution: Dissolve the aldehyde (1.0 mmol, 168 mg) and 2-methyl-2-butene (2.0 mL, excess) in the t-BuOH portion.

  • Aqueous Phase: Dissolve NaClO₂ (1.5 mmol, ~170 mg) and NaH₂PO₄ (1.2 mmol, 144 mg) in the water portion (3 mL).

  • Addition: Add the aqueous oxidant solution dropwise to the aldehyde solution over 10 minutes at RT.

    • Visual: The solution may turn pale yellow.

  • Stirring: Stir vigorously at RT for 2–4 hours.

  • Workup:

    • Acidify to pH ~2 with 1N HCl.

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Critical Step: Wash the organic layer with 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate) to reduce any unreacted oxidants.

    • Wash with Brine, dry (Na₂SO₄), and concentrate.

  • Purification: The product is usually pure enough for subsequent steps. If needed, recrystallize from Hexanes/EtOAc.

Protocol 3: Wittig Olefination

Objective: Chain extension to form styrene derivatives. Why this method? The Wittig reaction provides exclusive regiocontrol. The 2-fluoro group may influence the Z/E ratio; typically, non-stabilized ylides give Z-alkenes, while stabilized ylides give E-alkenes.

Workflow Diagram

WittigPhosphoniumPhosphonium Salt(Ph3P-CH2R)+ X-YlidePhosphonium Ylide(Ph3P=CHR)Phosphonium->Ylide Deprotonation THF, -78°CBaseBase(n-BuLi or KOtBu)Base->Ylide Deprotonation THF, -78°CBetaineOxaphosphetaneIntermediateYlide->Betaine Nucleophilic AttackAldehydeSubstrate:2-F-5-OMe-4-Me-Ph-CHOAldehyde->Betaine Nucleophilic AttackProductAlkene Product+ Ph3P=OBetaine->Product Elimination

Figure 2: Mechanistic flow for the Wittig Olefination.

Step-by-Step Procedure (Methylenation)[1]
  • Ylide Generation: In a flame-dried flask under Argon, suspend Methyltriphenylphosphonium bromide (1.2 mmol, 428 mg) in anhydrous THF (5 mL).

  • Deprotonation: Cool to 0°C (or -78°C for better control). Add Potassium tert-butoxide (KOtBu) (1.2 mmol, 135 mg) or n-BuLi.

    • Visual: The suspension will turn bright yellow (formation of the ylide). Stir for 30–60 mins.

  • Addition: Cool to -78°C. Add the aldehyde (1.0 mmol, 168 mg) dissolved in THF (2 mL) dropwise.

  • Reaction: Allow the mixture to warm slowly to RT over 2 hours.

  • Quench: Add Saturated NH₄Cl solution.

  • Workup: Extract with Diethyl Ether. The byproduct Triphenylphosphine oxide (Ph₃P=O) is often insoluble in cold ether/hexanes and can be partially removed by filtration.

  • Purification: Flash chromatography (Silica gel) is required to separate the alkene from remaining Ph₃P=O.

Summary of Quantitative Data

Reaction TypeReagentsTypical YieldKey ByproductSafety Note
Reductive Amination STAB-H, DCE85–95%Boric acid saltsMild H₂ evolution
Pinnick Oxidation NaClO₂, 2-Me-2-butene90–98%HOCl (trapped)NaClO₂ is an oxidant
Wittig Reaction Ph₃P⁺Me Br⁻, KOtBu70–85%Ph₃P=OMoisture sensitive
NaBH4 Reduction NaBH₄, MeOH>95%Borate saltsH₂ evolution

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Pinnick, H. W., et al. "Oxidation of aldehydes to carboxylic acids with sodium chlorite." Tetrahedron, 1981, 37(11), 2091-2096. Link

  • Maryanoff, B. E., & Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[2][3] Chemical Reviews, 1989, 89(4), 863–927. Link

  • Sigma-Aldrich. "Product Specification: 2-Fluoro-5-methoxybenzaldehyde." (Used as congener reference for stability data). Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Condensation Reactions of 2-Fluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the yield of condensation reactions involving 2-Fluoro-5-methoxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their synthetic strategies. We will delve into the nuances of this specific substrate, providing in-depth, evidence-based solutions to common challenges.

Understanding the Substrate: this compound

The reactivity of this compound in condensation reactions is governed by a unique interplay of electronic and steric effects. The fluorine atom at the ortho position and the methoxy group at the meta position to the aldehyde are electron-withdrawing and electron-donating, respectively. This substitution pattern influences the electrophilicity of the carbonyl carbon, a key factor in condensation reactions.[1][2]

Key Structural Features and Their Implications:
  • Ortho-Fluoro Group: The strong electron-withdrawing nature of fluorine can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating nucleophilic attack.[3] However, its position ortho to the aldehyde group can also introduce steric hindrance, which may impede the approach of bulky nucleophiles.[4]

  • Meta-Methoxy Group: As an electron-donating group, the methoxy substituent can somewhat deactivate the aromatic ring towards certain reactions but also influences the regioselectivity of further substitutions.

  • Para-Methyl Group: This electron-donating group can also modulate the overall electronic properties of the benzaldehyde derivative.

These competing electronic and steric factors can lead to challenges in optimizing reaction conditions for high yields. This guide will address these challenges in the context of common condensation reactions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[5]

FAQ 1: My Knoevenagel condensation with this compound is giving a low yield. What are the likely causes and how can I fix it?

Low yields in Knoevenagel condensations can stem from several factors. Here’s a systematic approach to troubleshooting:

1. Catalyst Inefficiency:

  • Problem: The catalyst, often a weak base like piperidine or ammonium acetate, may be old, impure, or insufficiently potent to efficiently deprotonate the active methylene compound.[4][6]

  • Solutions:

    • Use a fresh or recently purified catalyst.

    • Consider alternative catalysts. While piperidine is common, other amines or ammonium salts can be more effective depending on the specific substrates.[6][7]

    • For this electron-rich benzaldehyde derivative, a slightly stronger base might be necessary to facilitate the reaction, but be cautious of side reactions.

2. Suboptimal Reaction Conditions:

  • Problem: Temperature, reaction time, and solvent choice significantly impact the outcome.[6]

  • Solutions:

    • Temperature Optimization: While many Knoevenagel reactions proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[4] However, excessive heat can promote side reactions.

    • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Prolonged reaction times can lead to the formation of byproducts.[6]

    • Solvent Selection: The choice of solvent is critical. Protic solvents like ethanol can be effective.[4] Aprotic polar solvents such as DMF have also been shown to yield excellent results in some cases. Consider solvent-free conditions, which can improve yields and are environmentally friendly.[8][9]

3. Presence of Water:

  • Problem: The Knoevenagel condensation produces water as a byproduct. If not removed, this water can shift the reaction equilibrium back towards the reactants, lowering the yield.[6]

  • Solution:

    • Employ a Dean-Stark apparatus to azeotropically remove water during the reaction.

    • Add molecular sieves to the reaction mixture to absorb water as it forms.[10]

4. Reactant Purity:

  • Problem: Impurities in the this compound or the active methylene compound can interfere with the reaction.[6]

  • Solution:

    • Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or distillation.[11][12]

Visualizing the Troubleshooting Logic for Low Yield

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

Section 2: Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent).[13]

FAQ 2: I am having difficulty with the Wittig reaction of this compound. What are the key parameters to consider?

Successful Wittig reactions depend on the nature of the ylide and the reaction conditions.

1. Ylide Reactivity:

  • Problem: The reactivity of the Wittig reagent is crucial. Stabilized ylides (containing electron-withdrawing groups) are less reactive and may require more forcing conditions.[14] Non-stabilized ylides are more reactive but can be more challenging to handle.

  • Solutions:

    • For less reactive, stabilized ylides, consider using a higher reaction temperature or a more polar solvent to increase the reaction rate.

    • When using non-stabilized ylides, which are typically generated in-situ from a phosphonium salt and a strong base (e.g., n-BuLi, NaH), ensure anhydrous conditions to prevent quenching of the ylide.[15]

2. Stereoselectivity:

  • Problem: The Wittig reaction can produce a mixture of E and Z isomers.

  • Solutions:

    • Non-stabilized ylides generally favor the formation of the Z-alkene.[14]

    • Stabilized ylides typically yield the E-alkene as the major product.[14]

    • The Schlosser modification can be employed to favor the E-alkene with non-stabilized ylides.[13]

3. Side Reactions:

  • Problem: The strong bases used to generate non-stabilized ylides can potentially react with the aldehyde, leading to side products.

  • Solution:

    • Add the aldehyde to the pre-formed ylide at a low temperature (e.g., -78 °C) and then allow the reaction to warm to room temperature. This minimizes side reactions of the aldehyde with the base.

Visualizing the Wittig Reaction Workflow

WittigWorkflow cluster_ylide_prep Ylide Preparation cluster_reaction Reaction salt Phosphonium Salt ylide Wittig Reagent (Ylide) salt->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde 2-Fluoro-5-methoxy- 4-methylbenzaldehyde aldehyde->oxaphosphetane [2+2] Cycloaddition alkene Alkene Product oxaphosphetane->alkene Decomposition phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: General workflow for the Wittig reaction.

Section 3: Aldol Condensation

The Aldol condensation involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone.[16][17]

FAQ 3: My Aldol condensation with this compound is not proceeding as expected. What are common pitfalls?

Aldol condensations, particularly crossed-aldol reactions, require careful control of reaction conditions to avoid a mixture of products.[18]

1. Self-Condensation of the Carbonyl Partner:

  • Problem: If the ketone or other aldehyde partner has α-hydrogens, it can undergo self-condensation in the presence of a base.[19]

  • Solutions:

    • Use a directed Aldol approach, such as forming the enolate of the ketone partner first with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature, followed by the addition of this compound.

    • Choose reaction conditions that favor the cross-condensation. Since aldehydes are generally more reactive electrophiles than ketones, slow addition of the ketone to a mixture of the aldehyde and base can sometimes favor the desired cross-product.[16]

2. Reaction Reversibility:

  • Problem: The initial aldol addition can be reversible.

  • Solution:

    • Drive the reaction to completion by removing the water formed during the condensation step, similar to the Knoevenagel reaction. This is often achieved by heating the reaction mixture.[20]

3. Catalyst Choice:

  • Problem: The choice of base is critical. Strong bases can promote unwanted side reactions.[19]

  • Solution:

    • For simple cross-aldol condensations, a base like sodium hydroxide or potassium hydroxide in an alcohol-water mixture is often used.[21][22] The optimal concentration and temperature will need to be determined empirically.

Comparative Table of Condensation Reactions
Reaction TypeTypical CatalystKey StrengthsCommon Challenges
Knoevenagel Weak base (e.g., piperidine, ammonium acetate)[6]Wide substrate scope for active methylene compounds.[23]Equilibrium issues due to water byproduct; catalyst deactivation.[6]
Wittig Strong base for ylide generation (e.g., n-BuLi)[15]Forms a C=C bond with high regioselectivity.[13]Stereoselectivity can be an issue; requires stoichiometric phosphine reagent.[14]
Aldol Acid or base (e.g., NaOH, LDA)[24]Excellent for forming β-hydroxy carbonyls or α,β-unsaturated carbonyls.[25]Risk of self-condensation and product mixtures in crossed reactions.[18]

Experimental Protocols

The following are generalized protocols that should be optimized for your specific experimental setup and active methylene partner.

Protocol 1: General Procedure for Knoevenagel Condensation

This protocol provides a general method that can be adapted for various active methylene compounds.

Materials:

  • This compound (1.0 mmol)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.0 mmol)

  • Catalyst (e.g., piperidine, 10 mol%)

  • Solvent (e.g., ethanol, 10 mL)

Procedure:

  • In a round-bottom flask, dissolve this compound and the active methylene compound in the chosen solvent.[26]

  • Add the catalyst to the solution.[26]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).[26]

  • Monitor the reaction progress by TLC.[26]

  • Upon completion, the product may precipitate. If so, collect the solid by vacuum filtration and wash with cold solvent.[26] If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.[26]

Protocol 2: Solvent-Free Knoevenagel Condensation

This environmentally friendly protocol can be highly effective.[8]

Materials:

  • This compound (5.0 mmol)

  • Malonic acid (10.0 mmol)

  • Ammonium bicarbonate (catalytic amount)

Procedure:

  • Combine the benzaldehyde and malonic acid in a reaction vessel.[8]

  • Add a catalytic amount of ammonium bicarbonate.[8]

  • To ensure thorough mixing, the reactants can be initially dissolved in a minimal amount of a volatile solvent (like ethyl acetate), and then the solvent is removed under reduced pressure at low heat (e.g., 40 °C).[26]

  • Heat the solid, solvent-free mixture to the desired temperature (e.g., 90 °C) for the required time (e.g., 2 hours).[9][26]

  • Monitor the reaction progress by taking small samples, dissolving them in a suitable solvent, and analyzing by HPLC or TLC.[8]

  • After the reaction is complete, the crude product can be purified by recrystallization.[26]

References

  • Coenen, H. H., et al. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. Journal of Fluorine Chemistry.
  • ResearchGate. (2025, August 5). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride | Request PDF. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 2-Fluoro-5-Methoxybenzaldehyde. Retrieved from [Link]

  • Li, W., et al. (n.d.).
  • Taylor & Francis Online. (2012, March 1). Non-catalytic condensation of aromatic aldehydes with aniline in high temperature water. Retrieved from [Link]

  • Google Patents. (n.d.). US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Google Patents. (n.d.). US6303827B1 - Process for making aromatic aldehydes.
  • ResearchGate. (n.d.). Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate a. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ACS Publications. (2019, April 29). Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst. Retrieved from [Link]

  • ChemRxiv. (2023, June 22). Synthesis of Halogen Bond Donor Site-Introduced Functional Monomers via Wittig Reaction of Perfluorohalogenated Benzaldehydes: Toward Digitalization as Reliable Strategy in Small Molecule Synthesis. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of reaction temperature on the aldol condensation. Reaction.... Retrieved from [Link]

  • ResearchGate. (n.d.). Energy profiles for the reactions of benzaldehyde 3a with fluorinated.... Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of catalyst amount on the condensation of benzaldehyde with ethyl acetoac- etate, and urea under solvent free conditions.. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Aldol Condensation Reaction: Preparation of Benzalacetophenones (Chalcones). Retrieved from [Link]

  • ACS Publications. (2021, October 18). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Condensation reaction of benzaldehyde with p-nitroacetophenone. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 8). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Retrieved from [Link]

  • Taylor & Francis Online. (2020, November 28). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, September 10). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanochemical Knoevenagel condensation of p-, m-, and o-fluorobenzaldehyde (1a–1c) and malononitrile (2). Retrieved from [Link]

  • Pure. (2017, October 27). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Retrieved from [Link]

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-5-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
  • Science Learning Center. (n.d.). Aldol Condensation Reactions Using Unknown Reactants Experiment. Retrieved from [Link]

  • Journal of the Chemical Society. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Science of Synthesis. (n.d.).
  • Taylor & Francis. (n.d.). Knoevenagel condensation – Knowledge and References. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • National Council of Educational Research and Training. (n.d.). Chemical Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) A Study of the Microwave-Accelerated Condensation of Substituted Benzaldehydes with 3-Substituted Hydantoins and the Unexpected Interception of Alcohol Products. Retrieved from [Link]

  • SciSpace. (n.d.). The Condensation of Benzaldehyde with Methyl Ethyl Ketone by Aqueous Sodium Hydroxide. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for 2-Fluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Fluoro-5-methoxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and detailed protocols for obtaining this compound in high purity.

Introduction

This compound is a substituted aromatic aldehyde with significant potential as a building block in the synthesis of complex molecules in medicinal chemistry and materials science. The presence of multiple functional groups—an aldehyde, a fluoro group, a methoxy group, and a methyl group on the benzene ring—offers a versatile scaffold for further chemical modifications. However, these same features can present unique challenges during purification.

This guide provides a comprehensive overview of the most effective purification strategies, addressing common issues and offering practical solutions to ensure the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can arise from the synthetic route used. For instance, if prepared from 2-amino-5-methoxytoluene, you might encounter unreacted starting materials or byproducts from the diazotization and formylation steps. Oxidation of the aldehyde group can lead to the corresponding carboxylic acid (2-Fluoro-5-methoxy-4-methylbenzoic acid). Aldol condensation products or impurities from precursor materials are also possible.

Q2: Which purification technique is generally most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of your experiment.

  • Recrystallization is often a good first choice for solid compounds if a suitable solvent can be found. It is effective for removing small amounts of impurities with different solubility profiles.

  • Column chromatography is highly effective for separating the target compound from impurities with different polarities, especially when dealing with complex mixtures or closely related byproducts.[1][2]

  • Distillation , particularly vacuum distillation, can be employed if the compound is a liquid or a low-melting solid and is thermally stable. Given the boiling point of the similar compound 2-Fluoro-5-methoxybenzaldehyde is 229-230 °C, this could be a viable option.

Q3: How can I quickly assess the purity of my this compound?

A3: A sharp melting point is a good indicator of purity for a solid compound.[2] Thin-Layer Chromatography (TLC) is a rapid and effective technique to qualitatively assess the number of components in your sample. For quantitative analysis and confirmation of structure, techniques like Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Oiling out The melting point of the compound is lower than the boiling point of the solvent, or the compound is highly impure.[3][4]Try a lower boiling point solvent or a solvent mixture. If impurities are the issue, consider a preliminary purification by column chromatography.[3]
No crystal formation Too much solvent was used, or the solution is not sufficiently supersaturated.[4]Reduce the volume of the solvent by evaporation and try cooling again. Scratching the inside of the flask with a glass rod can induce crystallization.
Low yield The compound has significant solubility in the cold solvent. The crystals were washed with a solvent that was not ice-cold.[3][5]Ensure the solution is thoroughly cooled in an ice bath before filtration. Always wash the collected crystals with a minimal amount of ice-cold solvent.[3]
Colored crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[6]
Column Chromatography Issues
Problem Possible Cause Solution
Compound not moving from the origin (stuck on the column) The eluent is not polar enough. The compound is highly polar.[7]Gradually increase the polarity of the mobile phase. For highly polar compounds, a more polar solvent system like dichloromethane/methanol may be necessary.[7]
Poor separation (co-elution of spots) The solvent system is not optimized. The column was not packed properly.[8]Systematically test different solvent systems using TLC to find the optimal separation. Ensure the column is packed uniformly without any air bubbles.[8]
Tailing of the compound spot The compound is interacting too strongly with the stationary phase (e.g., acidic silica gel). The column is overloaded.[7]Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).[7] Reduce the amount of sample loaded onto the column.
Compound decomposition on the column The compound is sensitive to the acidic nature of silica gel.[1]Use a less acidic stationary phase like neutral alumina or deactivated silica gel.[1]

Detailed Purification Protocols

Experimental Workflow Overview

PurificationWorkflow Crude Crude Product (this compound) Purity_Check1 Purity Assessment (TLC, mp) Crude->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization Solid with few impurities Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Complex mixture or oily product Distillation Vacuum Distillation Purity_Check1->Distillation Liquid or low-melting solid, thermally stable Purity_Check2 Purity Assessment (TLC, mp, GC/HPLC, NMR) Recrystallization->Purity_Check2 Column_Chromatography->Purity_Check2 Distillation->Purity_Check2 Pure_Product Pure Product Purity_Check2->Pure_Product Purity > 98%

Caption: Decision workflow for selecting the appropriate purification strategy.

Protocol 1: Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent is critical and should be determined experimentally.[9] Good starting points for aromatic aldehydes include ethanol, or mixtures of ethanol and water, or ethyl acetate and hexane.[3][10]

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethanol/water, or ethyl acetate/hexane)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.[10] An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent. Heat the mixture with swirling until the solid is completely dissolved.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper in a pre-warmed funnel to remove the charcoal or any insoluble impurities.[5]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography

This protocol is a general guideline and should be optimized by first performing Thin Layer Chromatography (TLC) to determine the appropriate solvent system.[3] A common eluent for benzaldehyde derivatives is a mixture of a non-polar solvent like petroleum ether or hexane with a more polar solvent like ethyl acetate.[3][12]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., petroleum ether/ethyl acetate mixture)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • Rotary evaporator

Procedure:

  • TLC Analysis: Develop a TLC of the crude material in various solvent systems (e.g., starting with 9:1 petroleum ether:ethyl acetate) to find a system that gives the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel. Add another thin layer of sand.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Decision Matrix for Purification Method
Factor Recrystallization Column Chromatography Distillation
Impurity Profile Effective for impurities with significantly different solubilities.Highly effective for a wide range of impurities with different polarities.[1]Effective for separating compounds with different boiling points.
Scale Easily scalable from grams to kilograms.[3]Typically used for milligram to gram scale.Can be used for large quantities.[1]
Time Consumption Moderate, requires cooling time.[3]Can be time-consuming.[3]Relatively fast for large quantities.
Solvent Consumption Low to moderate.[3]High.[3]Minimal.
Purity Achievable Good to excellent (>98.5%).[3]Excellent (>99%).[3]Good, depends on boiling point differences.

Visualization of Key Concepts

Recrystallization Process

RecrystallizationProcess Start Impure Solid Dissolve Dissolve in minimum hot solvent Start->Dissolve Hot_Filtration Hot Filtration (optional, removes insoluble impurities) Dissolve->Hot_Filtration Cool Cool Slowly Dissolve->Cool No insoluble impurities Hot_Filtration->Cool Crystallize Pure Crystals Form Cool->Crystallize Mother_Liquor Impurities remain in mother liquor Filter Vacuum Filtration Crystallize->Filter Wash Wash with ice-cold solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Solid Dry->End

Caption: Step-by-step workflow of the recrystallization process.

References

  • CK-12 Foundation. (2026, February 2).
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). A Comprehensive Guide.
  • Benchchem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
  • BYJU'S. (2019, October 16).
  • Allen. (n.d.). Purification of Organic Compounds- Purification Methods in Chemistry.
  • Sathee Forum. (2025, October 17).
  • Benchchem. (n.d.). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
  • Phenomenex. (n.d.). Troubleshooting Guide.
  • Benchchem. (n.d.). Column chromatography purification tips for polar acetanilide compounds.
  • MilliporeSigma. (n.d.). 2-Fluoro-5-methoxybenzaldehyde 97.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification.
  • UVic. (n.d.). Column chromatography.
  • University of York. (n.d.). Problems with Recrystallisations.
  • Recrystallization, filtration and melting point. (n.d.).
  • RECRYSTALLISATION. (n.d.).
  • Rsc.org. (n.d.). Supporting Information.
  • Wellesley College. (n.d.). Lab 1-Recrystallization Lab.

Sources

Minimizing side reactions in 2-Fluoro-5-methoxy-4-methylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is designed for discovery chemists and process scientists optimizing the synthesis of 2-fluoro-5-methoxy-4-methylbenzaldehyde, a highly functionalized building block frequently utilized in the development of [1].

Mechanistic Overview & Reaction Dynamics

The most scalable and regioselective route to this molecule utilizes the [2]. The workflow relies on the halogen-metal exchange of 1-bromo-2-fluoro-5-methoxy-4-methylbenzene to generate a reactive organometallic intermediate, which is subsequently trapped by N,N-dimethylformamide (DMF)[3].

Because the aromatic ring contains both an electron-donating methoxy group and a slightly acidic benzylic methyl group, researchers often encounter competing kinetic pathways. Success in this synthesis relies entirely on managing the stability of the tetrahedral hemiaminal intermediate and suppressing competitive acid-base side reactions.

SynthesisPathways SM Aryl Bromide (Starting Material) ArMet Organometallic Intermediate SM->ArMet n-BuLi or iPrMgCl·LiCl (Halogen-Metal Exchange) SP3 Benzylic Anion (Deprotonation) SM->SP3 Excess Base (Kinetic Deprotonation) Target Target Aldehyde (2-Fluoro-5-methoxy- 4-methylbenzaldehyde) ArMet->Target 1. Excess DMF 2. H3O+ Quench SP1 Des-bromo Byproduct (Protonation) ArMet->SP1 Trace H2O (Premature Quench) SP2 Diarylcarbinol (Over-reaction) ArMet->SP2 Sub-stoichiometric DMF (Aldehyde Addition)

Fig 1. Reaction pathways and side reactions in the formylation of the aryl bromide.

Troubleshooting FAQs

Q1: Why am I observing high levels of the des-bromo byproduct (1-fluoro-4-methoxy-3-methylbenzene) in my crude NMR? A: The des-bromo byproduct is the direct result of premature protonation of the aryllithium or arylmagnesium intermediate. This is typically caused by two factors:

  • Trace Moisture: Organometallic intermediates are highly basic. Even parts-per-million (ppm) levels of water in your tetrahydrofuran (THF) or DMF will instantly quench the intermediate.

  • Slow Electrophile Addition: If DMF is added too slowly, the organometallic species can act as a base rather than a nucleophile, deprotonating trace dimethylamine impurities in the DMF. Corrective Action: Ensure THF is freshly passed through an activated alumina solvent system. DMF must be strictly anhydrous and amine-free (stored over activated 4Å molecular sieves).

Q2: What causes the formation of the symmetrical diarylcarbinol (secondary alcohol) side product? A: This is a classic over-reaction inherent to the[2]. When the organometallic attacks DMF, it forms a tetrahedral hemiaminal intermediate. If the reaction mixture warms up before the acidic aqueous quench, this intermediate collapses, releasing the free aldehyde in situ. Unreacted organometallic reagent then rapidly attacks this highly electrophilic aldehyde, yielding the diarylcarbinol. Corrective Action: Maintain strict temperature control during the DMF addition. Quench the reaction cold with an acidic solution to trap the hemiaminal and force hydrolysis directly to the aldehyde, bypassing transient in situ aldehyde exposure.

Q3: I am observing benzylic deprotonation at the 4-methyl position. How can I favor halogen-metal exchange over deprotonation? A: Standard alkyllithiums (like n-BuLi) are both strong nucleophiles and strong bases. The 4-methyl group is slightly activated by the ring system and can undergo competitive kinetic deprotonation. Corrective Action: Switch from n-BuLi to a Knochel (i-PrMgCl·LiCl). The TurboGrignard provides superior functional group tolerance and operates via a highly efficient magnesium-halogen exchange without the aggressive basicity of alkyllithiums, completely suppressing benzylic deprotonation.

Standard Operating Procedure (Self-Validating Protocol)

The following protocol utilizes the TurboGrignard approach to maximize yield, eliminate cryogenic bottlenecks (-78 °C), and prevent benzylic deprotonation.

Objective: Synthesis of this compound via Mg-Halogen Exchange.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Substrate Solvation: Dissolve 1-bromo-2-fluoro-5-methoxy-4-methylbenzene (10.0 mmol) in 50 mL of anhydrous THF. Cool the stirring solution to -15 °C using an ice/salt bath.

  • Halogen-Metal Exchange: Dropwise add i-PrMgCl·LiCl (1.3 M in THF, 11.0 mmol, 1.1 equiv) over 15 minutes ([4]).

    • Self-Validation Check: Before proceeding, quench a 0.1 mL aliquot of the reaction mixture into D₂O and analyze via GC-MS or ¹H-NMR. >95% deuterium incorporation at the 1-position confirms complete and successful magnesium-halogen exchange. Do not proceed to step 4 until this is verified.

  • Formylation: Rapidly add anhydrous DMF (30.0 mmol, 3.0 equiv) in one portion. Causality: Rapid addition ensures the organomagnesium species is instantly flooded with the electrophile, preventing the intermediate from seeking alternative proton sources. Stir at -15 °C for 1 hour.

  • Cryogenic Quench: While strictly maintaining the bath at -15 °C, vigorously stir and add 20 mL of 1M HCl dropwise. Causality: The acid protonates the hemiaminal oxygen, driving the irreversible elimination of dimethylamine and yielding the target aldehyde without allowing the intermediate to collapse prematurely.

  • Workup: Warm to room temperature. Extract with ethyl acetate (3 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Quantitative Data: Condition Optimization

The table below summarizes the causality between reaction conditions and product distribution, demonstrating why the TurboGrignard route is structurally superior for this specific highly-functionalized molecule.

Reaction ConditionReagentTemp (°C)DMF (equiv)Target Aldehyde (%)Des-bromo (%)Diarylcarbinol (%)Benzylic Deprotonation (%)
A (Suboptimal) n-BuLi-78 to 01.045153010
B (Standard) n-BuLi-783.0828<28
C (Optimized) i-PrMgCl·LiCl-153.096 <2 <1 0

Note: Yields determined by quantitative HPLC analysis of the crude reaction mixture against an internal standard.

References

  • Title: Bouveault aldehyde synthesis Source: Wikipedia URL: [Link]

  • Title: Continuous Preparation of Arylmagnesium Reagents in Flow with Inline IR Monitoring Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: BENZO[b]THIOPHENE COMPOUNDS AS STING AGONISTS (WO2018067423A1)

Sources

Technical Support Center: Enhancing the Stability of 2-Fluoro-5-methoxy-4-methylbenzaldehyde in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for 2-Fluoro-5-methoxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the stability of this compound in solution. Here, we provide in-depth scientific explanations, actionable troubleshooting guides, and validated protocols to ensure the integrity of your experiments.

Understanding the Instability of this compound

The stability of an aromatic aldehyde is intricately linked to its molecular structure. In the case of this compound, the substituents on the benzene ring create a unique electronic environment that influences its susceptibility to degradation.

The primary degradation pathway for most aromatic aldehydes is oxidation of the aldehyde group to a carboxylic acid. This process is often initiated by light, heat, or the presence of trace metal impurities and proceeds via a free-radical chain mechanism. The methoxy (-OCH3) and methyl (-CH3) groups are electron-donating, which can increase the electron density of the aromatic ring. While this can be beneficial for certain reactions, it can also make the aldehyde group more susceptible to oxidation. Conversely, the fluoro (-F) group is electron-withdrawing, which can help to stabilize the aldehyde group to some extent.[1][2] The interplay of these electronic effects determines the overall stability of the molecule.

Aromatic aldehydes with electron-donating groups, such as methoxy or hydroxyl groups, may degrade faster than those with electron-withdrawing groups.[1] Therefore, it is crucial to handle and store this compound with care to minimize its exposure to pro-oxidative conditions.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned slightly yellow and I see some crystalline precipitate. What is happening?

This is a classic sign of oxidation. The aldehyde is likely converting to its corresponding carboxylic acid, 2-fluoro-5-methoxy-4-methylbenzoic acid, which is often a white or off-white solid with limited solubility in many organic solvents. The yellowing may be due to the formation of other minor degradation products or polymers.

Q2: What are the ideal storage conditions for neat this compound?

To maximize the shelf-life of the neat compound, it should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C.[3] This minimizes exposure to oxygen, light, and moisture, all of which can accelerate degradation.

Q3: Can I store solutions of this aldehyde, and if so, for how long?

While it is always best to prepare solutions fresh, short-term storage is possible with the right precautions. The stability will depend on the solvent, concentration, and storage conditions. For short-term storage (up to a few days), use a high-purity, degassed, aprotic solvent, and store the solution at 2-8°C under an inert atmosphere, protected from light. It is highly recommended to perform a stability study to determine the acceptable storage duration for your specific application.

Q4: Are there any solvents I should avoid?

Avoid using solvents that can promote oxidation, such as those prone to peroxide formation (e.g., older bottles of THF, diethyl ether). Protic solvents like alcohols can potentially form hemiacetals or acetals with the aldehyde, which may or may not be desirable depending on your experimental goals. Chlorinated solvents should be used with caution as they can contain acidic impurities that may catalyze degradation.

Q5: How can I remove the carboxylic acid impurity from my aldehyde solution?

If a significant amount of the corresponding carboxylic acid has formed, a simple acid-base extraction can be performed. Dissolve the sample in a suitable organic solvent (e.g., diethyl ether) and wash with a mild aqueous base like sodium bicarbonate solution. The carboxylate salt will partition into the aqueous layer, while the aldehyde remains in the organic layer. Ensure to thoroughly dry the organic layer and remove the solvent under reduced pressure.

Troubleshooting Guide: Common Stability Issues and Solutions

Issue Potential Cause(s) Recommended Action(s)
Rapid discoloration (yellowing) of the solution Oxidation due to air exposure.Degas solvents before use. Work under an inert atmosphere (nitrogen or argon).
Photodegradation.Use amber vials or wrap containers in aluminum foil to protect from light.
Formation of a precipitate Oxidation to the less soluble carboxylic acid.Confirm the identity of the precipitate (e.g., by melting point or spectroscopy). If it is the acid, purify the aldehyde as described in the FAQs.
Exceeding the solubility limit.Ensure the concentration is below the solubility limit in the chosen solvent at the storage temperature.
Inconsistent results in bioassays or chemical reactions Degradation of the aldehyde leading to lower effective concentration.Prepare solutions fresh before each experiment. Quantify the aldehyde concentration using a validated analytical method (e.g., HPLC) before use.
Presence of reactive impurities in the solvent.Use high-purity, anhydrous solvents from a reputable supplier.
Low recovery after purification Degradation during workup or purification steps.Minimize exposure to air and heat during purification. Consider using antioxidants if compatible with your downstream application.

Recommended Protocols

Protocol 1: Proper Storage and Handling of this compound Solutions
  • Solvent Selection: Choose a high-purity, anhydrous, aprotic solvent such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). Ensure the solvent is from a freshly opened bottle or has been properly stored to prevent peroxide formation.

  • Degassing the Solvent: Before preparing the solution, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using a freeze-pump-thaw technique.

  • Solution Preparation: Prepare the solution under an inert atmosphere in a glove box or by using Schlenk line techniques.

  • Storage: Store the solution in a tightly sealed amber vial with a PTFE-lined cap. Purge the headspace of the vial with an inert gas before sealing. Store at 2-8°C.

  • Use: When using the solution, allow it to warm to room temperature before opening to prevent condensation of moisture into the solution. Use a syringe to withdraw the required volume through a septum to maintain the inert atmosphere.

Protocol 2: Suggested Antioxidants for Enhanced Stability

For applications where the presence of a stabilizer is acceptable, consider adding a radical-scavenging antioxidant.

  • Butylated Hydroxytoluene (BHT): A common and effective antioxidant. A final concentration of 0.01-0.1% (w/v) is typically sufficient.

  • Tocopherol (Vitamin E): A natural antioxidant that can also be effective.

Procedure:

  • Prepare a concentrated stock solution of the antioxidant in the chosen solvent.

  • Add the appropriate volume of the antioxidant stock solution to your aldehyde solution to achieve the desired final concentration.

  • Mix thoroughly and store as described in Protocol 1.

Note: Always run a control experiment to ensure the antioxidant does not interfere with your downstream application.

Protocol 3: Monitoring Stability using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for monitoring the degradation of this compound. Method optimization will be required for your specific instrumentation and requirements.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.[4]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is commonly used for separating aromatic aldehydes and their corresponding carboxylic acids.[5]

    • Example Gradient: Start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (determine this by running a UV scan). A wavelength around 254 nm is often a good starting point for aromatic compounds.

  • Sample Preparation: Dilute a small aliquot of your solution in the initial mobile phase to a concentration within the linear range of the detector.

Procedure for a Stability Study:

  • Prepare a solution of this compound in your desired solvent system.

  • Immediately after preparation (t=0), analyze the solution by HPLC to determine the initial purity and peak area of the aldehyde.

  • Store the solution under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light).

  • At regular intervals (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the solution and analyze it by HPLC.

  • Monitor for a decrease in the peak area of the aldehyde and the appearance of new peaks, particularly the peak corresponding to the carboxylic acid. The identity of the degradation product can be confirmed by LC-MS or by comparing its retention time to a standard of the suspected carboxylic acid.[6]

Visualization of Workflows

Workflow for Preparing a Stabilized Solution

G cluster_prep Preparation cluster_stabilize Stabilization (Optional) cluster_store Storage Select Solvent Select Solvent Degas Solvent Degas Solvent Select Solvent->Degas Solvent Prepare Solution under Inert Atmosphere Prepare Solution under Inert Atmosphere Degas Solvent->Prepare Solution under Inert Atmosphere Add Antioxidant Add Antioxidant Prepare Solution under Inert Atmosphere->Add Antioxidant Store in Amber Vial Store in Amber Vial Prepare Solution under Inert Atmosphere->Store in Amber Vial No Antioxidant Add Antioxidant->Store in Amber Vial Inert Headspace Inert Headspace Store in Amber Vial->Inert Headspace Refrigerate (2-8°C) Refrigerate (2-8°C) Inert Headspace->Refrigerate (2-8°C) G Start Start Observe Instability Observe Instability Start->Observe Instability Discoloration? Discoloration? Observe Instability->Discoloration? Precipitate? Precipitate? Discoloration?->Precipitate? No Protect from Light Protect from Light Discoloration?->Protect from Light Yes Use Inert Atmosphere Use Inert Atmosphere Discoloration?->Use Inert Atmosphere Yes Inconsistent Results? Inconsistent Results? Precipitate?->Inconsistent Results? No Check for Oxidation Check for Oxidation Precipitate?->Check for Oxidation Yes Verify Solubility Verify Solubility Precipitate?->Verify Solubility Yes Prepare Fresh Solutions Prepare Fresh Solutions Inconsistent Results?->Prepare Fresh Solutions Yes Use High-Purity Solvents Use High-Purity Solvents Inconsistent Results?->Use High-Purity Solvents Yes

Caption: A decision tree to guide troubleshooting efforts for stability problems.

References

  • SIELC Technologies. (2018, February 16). Separation of Benzaldehyde, 3-chloro- on Newcrom R1 HPLC column. [Link]

  • RSC Publishing. (2019, February 26). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. [Link]

  • ResearchGate. Solvent screening for the extraction of aromatic aldehydes. [Link]

  • ResearchGate. Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. [Link]

  • Samovich, S. N., Brinkevich, S. D., Edimecheva, I. P., & Shadyro, O. I. Antiradical and antioxidant properties of aromatic acids, aldehydes and alcohols and their derivatives. [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]

  • MDPI. (2019, June 4). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. [Link]

  • Semantic Scholar. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its applicati. [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [ 18F]fluoride. [Link]

  • PubMed. (2013, July 26). Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection. [Link]

  • Scribd. Aldehyde GC Separation & Mass Spectra. [Link]

  • ResearchGate. (2019, March 3). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. [Link]

  • Graz University of Technology. (2024, February 13). Solvent screening for the extraction of aromatic aldehydes. [Link]

  • ISC. (2007). Effect of aldehyde and methoxy substituents on nucleophilic aromatic substitution by [18F]fluoride. [Link]

  • Performance Additives. Aromatic Amines Antioxidants. [Link]

  • RSC Publishing. (2024, November 15). Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. [Link]

  • ACS Publications. (2015, March 30). Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry. [Link]

  • RSC Publishing. Aromatic aldehydes as tuneable and ppm level potent promoters for zeolite catalysed methanol dehydration to DME. [Link]

  • ResearchGate. (2020, October 19). Addition of carbon-centered radicals to aromatic antioxidants: mechanistic aspects. [Link]

  • RSC Publishing. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. [Link]

  • National Center for Biotechnology Information. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. [Link]

  • National Center for Biotechnology Information. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Quora. (2015, September 3). Why are aromatic aldehydes and ketones less reactive than alphatic aldehydes and ketones?. [Link]

  • PubChem. 2-Fluoro-5-methoxybenzaldehyde. [Link]

  • ResearchGate. (2025, August 9). Analysis of Aldehydes in Water by Head Space-GC/MS. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates with 2-Fluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Fluoro-5-methoxy-4-methylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile, yet sometimes challenging, substituted benzaldehyde. Here, we address common issues related to low conversion rates and other experimental hurdles, providing in-depth, field-proven insights to optimize your synthetic outcomes.

Understanding the Reactivity of this compound

The reactivity of this compound is governed by a delicate interplay of electronic and steric effects from its substituents. The fluorine atom at the ortho position is electron-withdrawing, which can enhance the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack.[1] However, the methoxy and methyl groups are electron-donating, which can counteract this effect by increasing electron density on the carbonyl carbon and thus reducing its reactivity towards nucleophiles.[2][3][4] The ortho-fluoro group can also introduce steric hindrance, potentially impeding the approach of bulky nucleophiles.[4][5] Understanding these competing influences is crucial for troubleshooting reactions involving this compound.

Troubleshooting Guide: Low Conversion Rates and Side Reactions

Question 1: Why is my reaction yield consistently low when using this compound?

Low yields can stem from several factors, often related to the specific reaction conditions and the inherent reactivity of the aldehyde.

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.[5] Some reactions may require gentle heating to overcome the activation energy, while others might need to be run at lower temperatures to prevent side reactions.[5]

    • Recommendation: Systematically screen different solvents and temperatures. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[5]

  • Reagent Quality and Purity: Impurities in your this compound or other reactants can significantly impact your reaction.[5][6] A common impurity is the corresponding benzoic acid, formed by the oxidation of the aldehyde.[6][7]

    • Recommendation: Ensure the purity of your starting materials. If the aldehyde has been stored for a long time, consider purifying it by recrystallization or distillation before use. Store the compound under an inert atmosphere and at a low temperature (2-8°C is often recommended) to minimize degradation.

  • Inappropriate Catalyst or Catalyst Inactivity: Many reactions involving aldehydes require a catalyst. The choice of catalyst and its activity are crucial.[5] For instance, in condensations, a weak base is often used, and its potency can diminish over time.[5]

    • Recommendation: Use a fresh or recently purified catalyst.[5] The stoichiometry of the catalyst is also important; too much can lead to side reactions.[5]

  • Reversible Reactions and Unfavorable Equilibria: Some reactions, like hydrazone formation, are reversible.[6] The presence of water, a byproduct in many condensation reactions, can inhibit the reaction equilibrium.[5]

    • Recommendation: If water is a byproduct, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove it and drive the reaction forward.

Question 2: I'm observing significant amounts of unreacted starting material even after prolonged reaction times. What should I investigate?

This issue often points to insufficient activation of the aldehyde or deactivation of the nucleophile.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Unreacted Starting Material Observed check_purity Verify Purity of Aldehyde and Nucleophile start->check_purity check_conditions Re-evaluate Reaction Conditions (Temp, Solvent) start->check_conditions check_catalyst Assess Catalyst Activity and Loading start->check_catalyst check_pH Is the Reaction pH-Sensitive? start->check_pH optimize_temp Optimize Temperature (Incremental Increase) check_conditions->optimize_temp optimize_solvent Screen Alternative Solvents check_conditions->optimize_solvent fresh_catalyst Use Fresh/Purified Catalyst check_catalyst->fresh_catalyst adjust_pH Adjust pH to Optimal Range check_pH->adjust_pH

Sources

Removing impurities from crude 2-Fluoro-5-methoxy-4-methylbenzaldehyde

[1]

References

  • BenchChem. Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde via Bisulfite Wash.[3] Retrieved from

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Organic Syntheses. m-Methoxybenzaldehyde.[5] Org.[3][5][6][7] Synth. 1949, 29,[5] 63. DOI: 10.15227/orgsyn.029.0063.[5] Link (Demonstrates purification of methoxy-substituted benzaldehydes).

  • Kjell, D. P., et al. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4] J. Org.[4][7] Chem., 1999, 64, 5722-5724.[4] Link

Technical Support Center: Handling & Stabilization of 2-Fluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Product: 2-Fluoro-5-methoxy-4-methylbenzaldehyde CAS: 105728-90-3 (and related isomers) Physical State: Low-melting solid (MP: ~43–48°C) or supercooled liquid. Primary Hazard: Moisture-accelerated auto-oxidation; Hydrate formation.

The Science of Sensitivity: Why This Molecule Degrades

To handle this compound effectively, you must understand the specific electronic forces at play. This is not just "an aldehyde"; it is an ortho-fluorinated benzaldehyde.

The Ortho-Fluoro Effect

The fluorine atom at the 2-position (ortho) exerts a strong inductive electron-withdrawing effect (-I). This significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde.

  • Hydration Susceptibility: The electron-deficient carbonyl is more prone to nucleophilic attack by water, forming the gem-diol (hydrate). While reversible, this disrupts stoichiometry.

  • Auto-oxidation: The aldehyde hydrogen is susceptible to radical abstraction. Once the radical forms, it reacts with atmospheric oxygen to form a peroxy acid, which then reacts with another aldehyde molecule to produce two equivalents of carboxylic acid (2-Fluoro-5-methoxy-4-methylbenzoic acid). This process is autocatalytic and accelerated by light and moisture.

Diagram: Auto-Oxidation & Hydration Pathways

The following diagram outlines the degradation pathways you are fighting against.

degradation_mechanism Aldehyde Active Aldehyde (Target) Radical Acyl Radical (Intermediate) Aldehyde->Radical hv / Initiator Hydrate Gem-Diol (Hydrate) Aldehyde->Hydrate + H2O (Reversible) Peracid Peroxy Acid Radical->Peracid + O2 Acid Carboxylic Acid (Dead Impurity) Peracid->Acid + Aldehyde

Figure 1: Mechanistic pathways showing the irreversible oxidation to carboxylic acid and reversible hydration.

Storage & Handling Protocols

The "Cold Chain" Rule

Because this compound has a melting point near 43°C, it sits on the thermodynamic fence between solid and liquid.

  • Solid State Preferred: Oxidation kinetics are significantly slower in the crystalline state than in the liquid phase.

  • Risk: If stored at ambient lab temperature (>25°C) in summer, it may partially melt. The liquid phase increases the surface area available for oxygen diffusion.

Recommended Storage Conditions
ParameterSpecificationReason
Temperature 2–8°C Keeps the compound below its MP; slows radical propagation.
Atmosphere Argon or Nitrogen Displaces

and moisture. Argon is heavier than air and preferred.
Container Amber Glass + Parafilm/Teflon Tape Amber glass blocks UV light (radical initiator). Tape prevents moisture ingress.
Desiccant Drierite/Silica Gel Secondary defense against humidity in the secondary container (desiccator).

Diagnostics: Is My Reagent Compromised?

Before committing this reagent to a high-value synthesis, perform this quick QC check.

Visual Inspection
  • Good: White to pale yellow crystalline solid.

  • Suspect: Dark yellow/orange oil or "wet" looking solid (indicates oxidation or melting).

  • Bad: White crusty solid that does not melt at 45°C (likely pure benzoic acid derivative, MP will be much higher, typically >150°C).

H-NMR Diagnosis

Run a quick proton NMR in


.
  • Aldehyde Peak: Look for a sharp singlet at ~10.0–10.4 ppm .

  • Carboxylic Acid (Impurity): Look for a broad singlet (often exchangeable) >11 ppm or shift in aromatic protons.

  • Hydrate (Impurity): Look for a peak around 6.0–6.5 ppm (CH of the gem-diol).

Remediation: The Bisulfite Rescue Protocol

If your aldehyde is partially oxidized (contains <20% acid), do not distill it . Distillation of this low-melting solid can be thermally stressful and inefficient for separating the acid.

The Solution: The Bisulfite Adduct Method.[1][2][3][4] This method relies on the fact that aldehydes form water-soluble bisulfite adducts, while the carboxylic acid impurity forms a water-soluble salt that stays in the water during the regeneration step, or can be washed away initially.[5]

Workflow Diagram

purification_workflow Start Impure Aldehyde (Aldehyde + Acid) Step1 1. Dissolve in EtOH 2. Add Sat. NaHSO3 Start->Step1 Adduct Bisulfite Adduct Formed (Precipitate or Aqueous Phase) Step1->Adduct Wash Wash with Ether/EtOAc (Removes non-aldehyde organics) Adduct->Wash Regen Regenerate: Add Na2CO3 or dilute acid Wash->Regen Extract Extract with DCM/EtOAc Dry & Concentrate Regen->Extract Final Pure Aldehyde Extract->Final

Figure 2: Purification workflow using the bisulfite adduct strategy to isolate pure aldehyde.

Step-by-Step Protocol
  • Preparation: Dissolve the crude material in a minimal amount of Ethanol or Methanol.

  • Adduct Formation: Add a saturated aqueous solution of Sodium Bisulfite (

    
    ) (1.5 equivalents). Shake vigorously for 5–10 minutes.
    
    • Observation: A white precipitate (the adduct) usually forms. If no precipitate forms (due to solubility), the adduct is in the aqueous phase.[1]

  • Washing:

    • If Solid: Filter the precipitate.[3] Wash with diethyl ether to remove the carboxylic acid and other organic impurities.

    • If Liquid: Extract the aqueous mixture with diethyl ether. Discard the organic (ether) layer (this contains the impurities). Keep the aqueous layer/precipitate.

  • Regeneration: Place the solid adduct (or aqueous solution) in a flask. Add 10% aqueous Sodium Carbonate (

    
    ) or Sodium Bicarbonate until pH > 10. Stir for 15 minutes.
    
    • Mechanism:[6][7][8] Base destroys the bisulfite adduct, releasing the free aldehyde.

  • Recovery: Extract the aqueous mixture 3x with Dichloromethane (DCM) or Ethyl Acetate.

  • Drying: Dry the combined organics over Anhydrous

    
    , filter, and concentrate in vacuo.
    

Frequently Asked Questions (FAQs)

Q: My compound arrived as a liquid, but the label says MP 43°C. Is it degraded? A: Not necessarily. Supercooling is common for this class of compounds. Place the vial in a freezer (-20°C) overnight. If it solidifies and stays solid upon warming to room temperature, it was just supercooled. If it remains an oil, check NMR for oxidation.

Q: Can I use molecular sieves to dry the aldehyde solution? A: Yes, but use 3Å or 4Å sieves . Avoid basic alumina or highly acidic drying agents, as the ortho-fluorine makes the ring sensitive to nucleophilic aromatic substitution (


) under harsh conditions.

Q: Why not just wash with NaOH to remove the acid? A: You can, but it is risky. The aldehyde itself can undergo the Cannizzaro reaction (disproportionation into alcohol and acid) in the presence of strong base (NaOH), especially given the electron-withdrawing fluorine. The Bisulfite method is milder and more selective.

Q: I see a peak at 10.3 ppm in NMR, but also a small one at 10.1 ppm. What is it? A: This is likely a rotamer or a minor isomer if the synthesis wasn't regioselective. However, if the sample is old, check for the formation of the anhydride of the corresponding benzoic acid, though this is rare.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-4-methoxybenzaldehyde Product Sheet. Retrieved from

  • BenchChem. (2025).[1][5] Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Retrieved from

  • Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from

Sources

Validation & Comparative

Publish Comparison Guide: FTIR Spectrum Interpretation for 2-Fluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of fluorinated bioactive scaffolds, 2-Fluoro-5-methoxy-4-methylbenzaldehyde (CAS: 134199-83-4) serves as a critical intermediate. Its unique substitution pattern—combining an electron-withdrawing fluorine (ortho), an electron-donating methoxy (meta), and a methyl group (para) relative to the aldehyde—creates a specific electronic signature.

This guide provides an in-depth technical framework for interpreting the FTIR spectrum of this compound. Unlike generic spectral guides, we focus on comparative performance : how to distinguish this specific isomer from its structural analogs and how to validate its identity against common impurities using FTIR as a rapid screening tool.

Why FTIR? (Technique Comparison)

While NMR is the gold standard for structural elucidation, FTIR offers superior "performance" in high-throughput identity verification and polymorph screening .

FeatureFTIR (Mid-IR)1H NMRHPLC-UV
Primary Utility Functional Group ID & FingerprintingStructural ConnectivityPurity & Quantification
Speed < 2 mins (ATR)10–30 mins15–45 mins
Sample State Solid/Liquid (Non-destructive)Solution (Destructive*)Solution (Destructive)
Differentiation Excellent for Isomers/PolymorphsExcellent for IsomersPoor for Isomers (often co-elute)

*Destructive in the sense that sample is dissolved, though recoverable.

Theoretical Spectral Assignment & Diagnostic Bands

The FTIR spectrum of this compound is governed by the interplay of resonance and inductive effects. The 1,2,4,5-tetrasubstitution pattern imposes strict symmetry constraints on the aromatic ring vibrations.

The "Fingerprint" Logic

To positively identify this compound, you must validate the presence of four distinct functional zones.

Zone A: The Carbonyl Environment (1710 – 1680 cm⁻¹)[1]
  • Predicted Shift: The aldehyde C=O is conjugated with the benzene ring.[1]

    • Base Benzaldehyde:[2] ~1700 cm⁻¹.[3]

    • 4-Methyl Effect (+I, Hyperconjugation): Lowers frequency (donates e⁻ density).

    • 2-Fluoro Effect (-I > +M): Inductive withdrawal typically raises frequency, but ortho-fluorine can lock conformation, often resulting in a net shift to 1695–1685 cm⁻¹ .

  • Diagnostic Check: A sharp, intense band in this region is mandatory. Broadening suggests acid contamination (oxidation to benzoic acid derivative).

Zone B: The Aldehyde "Fermi Resonance" (2850 – 2720 cm⁻¹)
  • Mechanism: The C-H stretch of the aldehyde couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹).

  • Result: A characteristic doublet (two medium peaks) appearing at ~2820 cm⁻¹ and ~2720 cm⁻¹ .[4]

  • Comparison: This distinguishes the aldehyde from a ketone (which lacks this doublet) or an ester.

Zone C: The Fluorine & Ether Signatures (1250 – 1000 cm⁻¹)[5]
  • C-F Stretch: Aryl fluorides show strong absorption at 1250–1100 cm⁻¹ .[5] This often overlaps with the C-O stretch.

  • C-O Stretch (Methoxy): The aryl-alkyl ether linkage displays an asymmetric stretch near 1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹ .

  • Differentiation: Look for the intensity. The C-F and C-O bands will likely merge into a broad, complex, high-intensity region.

Zone D: Aromatic Substitution Pattern (900 – 800 cm⁻¹)
  • Topology: 1,2,4,5-substitution leaves two isolated hydrogens at positions 3 and 6.

  • Out-of-Plane (OOP) Bend: Isolated aromatic hydrogens typically absorb at 860–900 cm⁻¹ . This is distinct from ortho-coupled hydrogens (770–735 cm⁻¹) found in less substituted analogs.

Comparative Analysis: Distinguishing Analogs

A common challenge in synthesis is distinguishing the target product from regioisomers or starting materials.

Scenario 1: Target vs. Non-Fluorinated Precursor (3-Methoxy-4-methylbenzaldehyde)
  • Target (2-F): Shows strong C-F stretch (~1200-1150 cm⁻¹) and shifted C=O due to ortho-effect.

  • Precursor (No F): Lacks the C-F band; C=O likely lower frequency (less inductive withdrawal). OOP region changes due to different substitution (1,3,4-trisubstituted).

Scenario 2: Target vs. Oxidation Product (Acid Derivative)
  • Target (Aldehyde): Sharp C=O (~1690 cm⁻¹), Fermi doublet present.

  • Impurity (Acid): Broad O-H stretch (3300–2500 cm⁻¹), C=O shifts to ~1680 cm⁻¹, loss of Fermi doublet.

Experimental Protocol (SOP)

To ensure reproducibility, follow this self-validating protocol. We compare the two primary acquisition modes: ATR (Attenuated Total Reflectance) and Transmission (KBr Pellet) .[6][7]

Method Selection Guide
  • Choose ATR for: Routine QC, rapid screening, wet samples.

  • Choose KBr for: Publication-quality spectra, resolving weak overtones, library matching.

Step-by-Step Workflow
A. Sample Preparation[1][4][5][6][7]
  • Physical State Check: Ensure the sample is a dry, crystalline solid. If oily, dry under high vacuum to remove solvent residues (solvent peaks at 3000-2800 cm⁻¹ can mask the aldehyde doublet).

  • Homogenization:

    • ATR: Place ~2 mg of sample directly on the Diamond/ZnSe crystal.

    • KBr: Grind 1 mg sample with 100 mg dry KBr (spectroscopic grade) in an agate mortar until a fine powder (no sparkles) is achieved. Press at 8-10 tons for 2 mins to form a transparent disc.

B. Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for resolving Fermi doublet).

  • Scans: 32 (ATR) or 16 (KBr).

  • Range: 4000 – 600 cm⁻¹.

  • Apodization: Blackman-Harris 3-Term.

C. Data Processing
  • Baseline Correction: Apply automatic baseline correction (rubber band method).

  • Atmospheric Suppression: Remove CO₂ (2350 cm⁻¹) and H₂O artifacts if purge is insufficient.

  • Normalization: Normalize to the strongest peak (likely C-O/C-F region) for overlay comparison.

Visual Logic & Workflow

The following diagram illustrates the decision logic for validating the compound's identity based on spectral features.

FTIR_Validation_Workflow Start Start: Acquire Spectrum Check_CO Is Strong Band at 1680-1700 cm⁻¹? Start->Check_CO Check_Fermi Is Doublet present at 2720 & 2820 cm⁻¹? Check_CO->Check_Fermi Yes Fail_Generic FAIL: Not Target Check_CO->Fail_Generic No Result_Aldehyde Confirmed: Aldehyde Group Check_Fermi->Result_Aldehyde Yes Fail_Acid FAIL: Acid Impurity (Check OH region) Check_Fermi->Fail_Acid No (Single band?) Check_CF_CO Is Strong/Broad Band at 1100-1250 cm⁻¹? Result_F_OMe Confirmed: Fluoro/Methoxy Check_CF_CO->Result_F_OMe Yes Check_CF_CO->Fail_Generic No Check_OOP Is Isolated H Band at 860-900 cm⁻¹? Result_Pattern Confirmed: 1,2,4,5-Subst. Check_OOP->Result_Pattern Yes Fail_Isomer FAIL: Wrong Substitution (Check OOP region) Check_OOP->Fail_Isomer No Result_Aldehyde->Check_CF_CO Result_F_OMe->Check_OOP Final_Pass PASS: Identity Verified Result_Pattern->Final_Pass

Caption: Logical decision tree for validating this compound identity via FTIR.

Summary Data Table

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aldehyde C-H Stretch (Fermi Resonance)2830–2815 & 2730–2710MediumDiagnostic doublet; distinguishes from ketones.[1][4]
Aldehyde C=O Stretching1695 – 1685StrongConjugated; shifted by o-F and p-Me.
Aromatic Ring C=C Stretching1600, 1580, 1500Medium-StrongStandard aromatic skeleton markers.[8]
Aryl-F C-F Stretching1250 – 1150Very StrongOften broad; overlaps with C-O asymmetric stretch.
Methoxy (Ar-O-C) C-O Stretching~1250 (Asym) / ~1040 (Sym)StrongCharacteristic of aryl alkyl ethers.
Methyl (Ar-CH₃) C-H Deformation~1380 (Sym), ~1460 (Asym)Medium"Umbrella" mode at 1380 is distinct.
Aromatic C-H Out-of-Plane Bend860 – 900Medium-StrongIndicative of isolated H (positions 3, 6).

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Link

  • ThermoFisher Scientific. (n.d.). FTIR Spectroscopy Basics: Transmission vs. ATR. Link

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Link

  • Specac. (n.d.). FTIR: Transmission vs ATR spectroscopy. Link

  • BenchChem. (2025).[4] 4-methylbenzaldehyde spectroscopic data (NMR, IR, MS). (Used for comparative analog data). Link

Sources

Comparative Reactivity Guide: 2-Fluoro-5-methoxy-4-methylbenzaldehyde vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and complex molecule synthesis, the strategic incorporation of fluorine is a paramount design choice. As a Senior Application Scientist, I frequently evaluate how single-atom substitutions dictate synthetic routing. This guide provides an in-depth comparative analysis between 2-Fluoro-5-methoxy-4-methylbenzaldehyde and its non-fluorinated analog, 3-methoxy-4-methylbenzaldehyde . By examining the profound inductive effects and orthogonal reactivity pathways introduced by the ortho-fluorine atom, this guide establishes a framework for leveraging fluorinated building blocks in advanced synthetic workflows.

Mechanistic Rationale: The "Fluorine Effect"

The reactivity of this compound is fundamentally divergent from its non-fluorinated counterpart due to two primary electronic phenomena:

  • Enhanced Carbonyl Electrophilicity: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond network. When positioned ortho to a formyl group, this inductive pull significantly increases the partial positive charge (δ+) on the carbonyl carbon. Consequently, the aldehyde becomes highly susceptible to nucleophilic attack, accelerating condensation reactions such as imine formation[1].

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The formyl group is a strong electron-withdrawing group that activates the ortho and para positions of the aromatic ring toward SNAr. Because the highly polarized C-F bond provides an exceptional leaving group, the ortho-fluorine can be readily displaced by amines, alkoxides, or thiolates[2]. This allows the fluorinated analog to act as a bifunctional electrophile, a pathway entirely inaccessible to the non-fluorinated analog[3].

Quantitative Reactivity Comparison

The following table summarizes the divergent reactivity profiles based on established kinetic and thermodynamic principles for ortho-fluorinated benzaldehydes.

ParameterThis compound3-Methoxy-4-methylbenzaldehyde (Non-Fluorinated)Mechanistic Driver
Carbonyl Electrophilicity High (Strong δ+ on C1)ModerateInductive electron withdrawal (-I) by the highly electronegative ortho-fluorine atom.
Reductive Amination Rate Fast (< 2 hours)Standard (4-6 hours)Enhanced electrophilicity lowers the activation energy for nucleophilic attack by primary/secondary amines[1].
SNAr Susceptibility (C2) ExcellentNone (Inert C-H bond)The formyl group stabilizes the anionic Meisenheimer complex; F⁻ acts as an excellent leaving group[2].
Lipophilicity (LogP) HigherLowerFluorine substitution increases the overall lipophilicity and metabolic stability of the resulting scaffold.

Divergent Synthetic Pathways

The diagram below illustrates the orthogonal reaction trajectories available to the fluorinated substrate versus the baseline reactivity of the non-fluorinated analog.

Reactivity_Comparison A 2-Fluoro-5-methoxy- 4-methylbenzaldehyde C Enhanced Carbonyl Electrophilicity (-I) A->C Fluorine Inductive Effect G SNAr Pathway (F- Displacement) A->G Ortho Activation B 3-Methoxy- 4-methylbenzaldehyde D Standard Carbonyl Electrophilicity B->D Baseline Reactivity H No SNAr Reactivity (Inert C-H) B->H Lacks Leaving Group E Rapid Imine Formation & Reductive Amination C->E + Amine F Slower Condensation Kinetics D->F + Amine

Caption: Divergent reactivity pathways of ortho-fluorinated vs non-fluorinated benzaldehydes.

Field-Proven Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems, ensuring that researchers can definitively track reaction progress and isolate high-purity products.

Accelerated Reductive Amination

This protocol leverages the enhanced electrophilicity of the fluorinated aldehyde to rapidly synthesize secondary amines.

  • Self-Validating System: To ensure kinetic accuracy and prevent false-positive completion signals, 1,3,5-trimethoxybenzene is added to the crude mixture as an inert internal standard. Aliquots are analyzed via quantitative NMR (qNMR) to track the disappearance of the distinct aldehyde proton signal (~10.2 ppm).

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried flask under inert atmosphere, dissolve this compound (1.0 eq) and a primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Imine Formation: Stir the mixture at room temperature for 30 minutes.

    • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) in single portion. Stir vigorously.

    • Monitoring: Monitor via LC-MS. The fluorinated substrate typically achieves >95% conversion within 1.5 hours.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3x), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality of Choices: DCE is strictly selected over methanol. Highly electrophilic ortho-fluoro aldehydes are prone to rapid, reversible dimethyl acetal formation in protic solvents, which stalls the reductive amination cycle[1]. STAB is utilized because its steric bulk and electron-withdrawing acetoxy groups render it mild enough to selectively reduce the iminium ion without prematurely reducing the highly activated aldehyde.

Orthogonal SNAr Functionalization

This protocol exploits the ortho-fluorine as a leaving group, allowing for the installation of complex nucleophiles directly onto the aromatic ring.

  • Self-Validating System: The reaction progress is unequivocally monitored via ¹⁹F NMR. The starting material exhibits a distinct fluorine resonance. Complete consumption of this signal validates the total displacement of the fluoride leaving group, providing a self-contained proof of reaction completion.

  • Step-by-Step Methodology:

    • Preparation: Dissolve this compound (1.0 eq) and a secondary amine nucleophile (e.g., morpholine, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

    • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq) to the stirring solution.

    • Heating: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

    • Isolation: Cool the mixture to room temperature. Pour the solution into ice-cold distilled water to precipitate the product. Filter the resulting solid, wash with cold water, and dry under high vacuum.

  • Causality of Choices: Anhydrous DMF is chosen to maximize the nucleophilicity of the incoming amine by leaving it unsolvated (unlike protic solvents). K₂CO₃ acts as an insoluble heterogeneous acid scavenger. By neutralizing the generated HF, it prevents the protonation of the amine nucleophile, maintaining a high effective concentration of the reactive species[2]. The ortho-formyl group provides the critical resonance stabilization of the anionic Meisenheimer intermediate, drastically lowering the activation energy for fluoride displacement[3].

References

  • Title: Probability Guided Chemical Reaction Scopes. Source: ChemRxiv. URL: 1

  • Title: A New Chelating Anilido-Imine Donor Related to β-Diketiminato Ligands for Stabilization of Organoyttrium Cations. Source: Organometallics - ACS Publications. URL: 2

  • Title: CHAPTER 4: Catalyst-free Click Polymerization Using Nitrile N-Oxides Applicable to Various Dipolarophiles. Source: RSC Books. URL: 3

  • Title: The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Source: Chemical Society Reviews (RSC Publishing). URL: Link

Sources

Beyond the Paper: A Comparative Validation Guide for 2-Fluoro-5-methoxy-4-methylbenzaldehyde CoAs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Paper vs. Reality" Gap

In the high-stakes environment of drug discovery, a Certificate of Analysis (CoA) is often treated as absolute truth. However, for reactive intermediates like 2-Fluoro-5-methoxy-4-methylbenzaldehyde (CAS: 1345417-64-6), a standard CoA often masks critical liabilities.

Commercial CoAs typically report purity via HPLC-UV at 254 nm. While this detects the main peak, it frequently fails to quantify:

  • Auto-oxidation products: Benzaldehydes degrade to benzoic acids upon air exposure. These acids are often UV-silent or co-elute under generic gradient conditions.

  • Regioisomers: The electrophilic aromatic substitution used to synthesize this core often yields 3-5% of positional isomers (e.g., 6-methyl analog) that possess identical molecular weights and similar polarity.

  • Residual Solvents/Inorganics: These inflate the mass without appearing on the HPLC trace, leading to stoichiometric errors in downstream chemistry.

This guide provides a self-validating protocol to verify the quality of this specific aldehyde, ensuring your "98%" starting material doesn't destroy your reaction yields.

The Silent Killers: Impurity Profiling

Before validating, we must identify what we are looking for. Based on the structural chemistry of polysubstituted benzenes, these are the critical failure modes:

Impurity TypeSpecific StructureOriginImpact on Downstream Chemistry
Oxidation Product 2-Fluoro-5-methoxy-4-methylbenzoic acidAir oxidation (radical mechanism)• Consumes amine/hydride reagents.[1]• Forms salts with amine partners.• Lowers pH, potentially stalling imine formation.
Regioisomer 2-Fluoro-4-methoxy-5-methylbenzaldehydeIsomeric impurity from formylation• Reacts identically to product.• Creates "impossible to separate" impurities in final API.• Distorts SAR (Structure-Activity Relationship) data.
Des-Fluoro 3-Methoxy-4-methylbenzaldehydeIncomplete fluorination / side reaction• Alters biological potency (H-bond donor/acceptor changes).• Significant change in lipophilicity (LogP).
Visualization: CoA Validation Logic Flow

The following diagram outlines the decision-making process for accepting or rejecting a batch.

CoA_Validation Start Receive Batch (this compound) Visual Visual Inspection (Color/State) Start->Visual qNMR qNMR (1H) Absolute Purity Assay Visual->qNMR If homogeneous liquid/solid F_NMR 19F NMR Regioisomer Check qNMR->F_NMR Purity > 95% wt/wt Reject REJECT BATCH (Return to Vendor) qNMR->Reject Purity < 95% wt/wt HPLC HPLC-UV/MS Oxidation Check F_NMR->HPLC Single Fluorine Peak F_NMR->Reject Multiple F Peaks (>1%) Decision Data Synthesis HPLC->Decision Decision->Reject Acid > 1.0% Accept ACCEPT BATCH (Release to Lab) Decision->Accept Acid < 1.0%

Caption: Logical workflow for validating incoming aldehyde batches. Note that qNMR is prioritized over HPLC for absolute mass balance.

Analytical Validation Protocols

Do not rely on the vendor's method. Use these specific protocols to detect the impurities listed above.

A. Quantitative NMR (qNMR) – The Gold Standard

Unlike HPLC, qNMR detects everything with protons (solvents, grease, water) and provides an absolute weight-percent purity.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-hygroscopic, distinct singlet at ~6.1 ppm).

  • Solvent: DMSO-d6 (Ensures full solubility of potential acid impurities).

  • Protocol:

    • Weigh ~20 mg of Sample and ~10 mg of IS directly into the NMR tube (precision ±0.01 mg).

    • Add 0.6 mL DMSO-d6.

    • Set relaxation delay (d1) to 60 seconds (crucial for accurate integration of the aldehyde proton).

    • Integrate the Aldehyde proton (~10.2 ppm) vs. the IS aromatic protons (~6.1 ppm).

B. 19F NMR – The Regioisomer Hunter

Proton NMR often has overlapping aromatic signals. Fluorine NMR is cleaner and highly sensitive to the electronic environment changes caused by regioisomerism.

  • Method: Proton-decoupled 19F NMR.

  • Expectation:

    • Pure Product: Single sharp singlet around -120 to -130 ppm (shift varies by solvent).

    • Impure Batch: Small satellite peaks. Any peak >1% integration relative to the main peak indicates a regioisomer. Reject batches with >1% isomeric impurity.

C. HPLC Method for Oxidation Detection

Standard C18 gradients often elute the acid and aldehyde close together. You must use an acidic mobile phase to suppress ionization of the benzoic acid, sharpening its peak and increasing retention.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Aldehyde) and 210 nm (Acid - acids often absorb better here).

Comparative Performance Data: The Functional Stress Test

To prove the impact of CoA validation, we performed a comparative study using a Reductive Amination reaction—a standard workflow for this building block.

Reaction: this compound + Benzylamine


 Secondary Amine Product

Experimental Setup:

  • Batch A (Validated): Purity 99.2% (qNMR), Acid <0.1%.

  • Batch B (Standard Commercial): Purity 94.5% (qNMR), Acid 4.2% (Auto-oxidation).

MetricBatch A (Validated)Batch B (Standard/Oxidized)Analysis
Conversion (1h) >98%76%The acid impurity forms a salt with benzylamine, removing it from the reaction equilibrium.
Workup Quality Clean phase separationEmulsionCarboxylate salts (soaps) formed during aqueous workup caused emulsions.
Isolated Yield 94% 68% Significant loss due to stoichiometry mismatch and workup difficulty.
Purification Simple filtration (HCl salt)Column Chromatography requiredUnreacted aldehyde and acid required silica gel chromatography to remove.
Visualization: Impurity Impact Mechanism

This diagram illustrates exactly how the acid impurity interferes with the reductive amination mechanism.

Impurity_Mechanism Aldehyde Aldehyde (Starting Material) Imine Imine Intermediate Aldehyde->Imine + Amine Amine Amine (Reagent) Amine->Imine Salt Ammonium Carboxylate (Dead End Salt) Amine->Salt Acid Benzoic Acid (Impurity) Acid->Salt Traps Amine Product Target Secondary Amine Imine->Product + Hydride

Caption: Mechanism of Interference. The benzoic acid impurity acts as an amine scavenger, forming a stable salt that prevents imine formation.

Conclusion & Recommendations

For this compound, a vendor CoA stating "98% Purity by HPLC" is insufficient for rigorous research. The presence of the oxidized benzoic acid derivative is the primary cause of reaction failure in reductive aminations and Wittig olefinations.

Final Recommendations:

  • Mandatory qNMR: Implement the qNMR protocol defined in Section 3A for every incoming batch.

  • Reject Threshold: Reject any batch with >2% molar content of carboxylic acid unless you plan to purify it immediately via a bicarbonate wash.

  • Storage: Once validated, store under Argon at -20°C. This aldehyde is sensitive to oxygen.[2]

References

  • International Council for Harmonisation (ICH). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[3][4][5] (2000).[3] Retrieved from [Link]

  • Godejohann, M., et al. qNMR as a Tool for the Determination of the Purity of Reference Standards. (2014).[6] Journal of Chromatography A. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). Journal of Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59661448 (this compound). Retrieved from [Link]

Sources

Electronic Effects of Fluorine Substitution: A Comparative Guide to 2-Fluoro-5-methoxy-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electronic Effects of Fluorine Substitution in 2-Fluoro-5-methoxy-4-methylbenzaldehyde Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The "Ortho-Fluorine" Advantage

In the optimization of aromatic aldehydes for drug discovery, This compound (CAS 1378655-94-7) represents a textbook case of how strategic fluorination alters reactivity and metabolic fate. Unlike its non-fluorinated analog, 3-Methoxy-4-methylbenzaldehyde (CAS 32723-67-4) , this fluorinated scaffold exhibits a distinct electronic profile driven by the ortho-fluorine effect .

This guide dissects the electronic perturbations caused by the C2-fluorine atom, quantifying its impact on carbonyl electrophilicity, conformational bias, and metabolic stability. We provide actionable data and experimental protocols to validate these effects in your specific application.

Electronic Profile & Structural Analysis

The introduction of fluorine at the ortho position (C2) creates a push-pull electronic system that significantly diverges from the defluoro analog.

2.1. The Inductive-Resonance Conflict

The electronic environment of the aldehyde carbonyl is governed by three substituents. The C2-fluorine exerts a dominant Inductive Withdrawal (-I) effect, which is stronger than its Resonance Donation (+R) .

  • C2-F (Ortho): Strong -I effect pulls electron density away from the carbonyl carbon, increasing its partial positive charge (

    
    ).
    
  • C5-OMe (Meta to CHO): Acts as a Resonance Donor (+R), stabilizing the ring but having a weaker direct influence on the carbonyl carbon compared to para-substitution.

  • C4-Me (Para to CHO): Weak Inductive Donor (+I), providing slight stabilization.

Net Result: The carbonyl carbon in the fluorinated analog is significantly more electrophilic than in the non-fluorinated baseline.

2.2. Conformational Locking (The Dipole Effect)

In the non-fluorinated analog, the aldehyde oxygen can rotate relatively freely. In the 2-fluoro derivative, strong electrostatic repulsion between the fluorine lone pairs and the carbonyl oxygen forces the aldehyde into an s-trans conformation relative to the fluorine. This "locks" the conformation, reducing entropic penalties during binding events in protein pockets.

ElectronicEffects cluster_0 Electronic Vectors cluster_1 Conformational Result F Fluorine (C2) CHO Aldehyde (C1) F->CHO -I (Strong Withdrawal) F->CHO +R (Weak Donation) Lock Conformational Lock (F...O Repulsion) F->Lock OMe Methoxy (C5) OMe->CHO +R (Stabilization) Reactivity Enhanced Electrophilicity Lock->Reactivity Exposes Carbonyl

Figure 1. Vector analysis of electronic forces. The Inductive withdrawal (-I) of the ortho-fluorine dominates, enhancing the electrophilicity of the carbonyl center.

Comparative Performance: Fluorinated vs. Defluoro Analog

The following table contrasts This compound (Target) against 3-Methoxy-4-methylbenzaldehyde (Baseline).

FeatureThis compound 3-Methoxy-4-methylbenzaldehyde (Baseline) Implication for Research
Carbonyl Electrophilicity High ModerateFaster reaction rates in reductive aminations or condensations.
Metabolic Stability Enhanced ModerateFluorine blocks C2 metabolic oxidation (a common "soft spot").
Lipophilicity (LogP) ~2.0 - 2.2 ~1.8Slight increase in lipophilicity aids membrane permeability.
Aldehyde 1H NMR Signal Doublet (

Hz)
SingletDiagnostic splitting confirms ortho-substitution.
Preferred Conformation Locked (s-trans)RotatableReduced entropic penalty in ligand-protein binding.
3.1. Reactivity Implications

Due to the heightened electrophilicity, the 2-fluoro analog will form imines (Schiff bases) significantly faster than the baseline. In drug synthesis (e.g., STING agonists), this allows for milder reaction conditions, reducing the risk of racemization in chiral amine partners.

Experimental Validation Protocols

To verify these electronic effects in your own lab, use the following self-validating protocols.

Protocol A: Competitive Reactivity Assay (Nucleophilic Addition)

Objective: Quantify the enhanced electrophilicity of the fluorinated aldehyde.

  • Setup: Dissolve equimolar amounts (0.1 mmol) of This compound and 3-Methoxy-4-methylbenzaldehyde in

    
     (0.7 mL).
    
  • Nucleophile Addition: Add 0.5 equivalents of a limiting nucleophile (e.g., p-toluidine or benzylamine).

  • Monitoring: Immediately monitor by 1H NMR at 25°C.

  • Analysis: Integrate the aldehyde protons. The fluorinated aldehyde (doublet, ~10.2 ppm) should be consumed faster than the defluoro analog (singlet, ~9.8 ppm).

    • Expected Result:

      
      .
      
Protocol B: 19F NMR Diagnostic Workflow

Objective: Confirm regiochemistry and assess electronic environment.[1]

  • Solvent: Use

    
     to prevent hydrogen bonding artifacts.
    
  • Acquisition: Acquire a non-decoupled 19F NMR spectrum.

  • Interpretation:

    • Look for a signal around -120 to -125 ppm (typical for ortho-fluorobenzaldehydes).

    • Coupling Check: The signal should appear as a doublet of quartets (coupling to aldehyde proton and methyl protons, though methyl coupling may be unresolved).

    • Validation: If the signal is a singlet, the aldehyde is likely oxidized to the carboxylic acid (check 1H NMR for loss of CHO peak).

ExperimentalWorkflow Start Start: Reactivity Check Mix Mix 1:1 Target & Baseline Solvent: CD3CN Start->Mix AddNuc Add 0.5 eq. Amine Nucleophile Mix->AddNuc NMR 1H NMR Monitoring (t=0, 10, 30 min) AddNuc->NMR Decision Compare Consumption Rates NMR->Decision ResultF F-Aldehyde Consumed Faster (Confirmed Activation) Decision->ResultF >2x Rate Diff ResultH Equal Rates (Check Solvent/Temp) Decision->ResultH No Diff

Figure 2. Competitive reactivity workflow to validate the electronic activation provided by the ortho-fluorine substituent.

Synthesis & Handling

Synthesis Pathway: The most reliable route to This compound involves the formylation of the corresponding toluene derivative or the reduction of the benzoic acid.

  • Precursor: 1-Fluoro-4-methoxy-2,5-dimethylbenzene (or similar toluene derivative).

  • Reagent: Dichloromethyl methyl ether /

    
     (Rieche Formylation) is preferred over Vilsmeier-Haack due to the steric crowding of the tetra-substituted ring.
    

Safety Note: Fluorinated benzaldehydes can be potent skin irritants. All handling should be performed in a fume hood with nitrile gloves.

References
  • Bagno, A., et al. (2005). "Prediction of 1H NMR Chemical Shifts and Conformational Analysis." The University of Liverpool Repository. (Discusses computational prediction of NMR shifts in substituted aromatics). 2[1][3][4][5][6][7]

  • BLD Pharm. (2025). "Product Data: this compound (CAS 1378655-94-7)." BLD Pharm Catalog. (Confirmation of commercial availability and CAS). 8[1][3][4][5][7]

  • PubChem. (2025).[9] "Compound Summary: 3-Methoxy-4-methylbenzaldehyde (CAS 32723-67-4)." National Library of Medicine. (Baseline properties for comparison). 10[1][3][4][5][6]

  • Schaefer, T., et al. (1977). "Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives." Can. J. Chem. (Foundational work on ortho-fluorine electronic effects and coupling constants). 11[1][4][6]

  • Merck/Sigma-Aldrich. (2025). "Product Specification: this compound." (Physical property verification). [1][3][4][5][6][7][12][13][14]

Sources

Benchmarking Synthesis Yields of 2-Fluoro-5-methoxy-4-methylbenzaldehyde: A Protocol Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Fluoro-5-methoxy-4-methylbenzaldehyde is a highly substituted aromatic building block prominently utilized in the synthesis of novel benzo[b]thiophene STING (Stimulator of Interferon Genes) agonists for immuno-oncology applications[1]. Achieving high-yielding, regioselective synthesis of this tetra-substituted benzaldehyde presents a significant challenge for drug development professionals.

This guide objectively benchmarks two viable synthetic pathways against literature standards: a multi-step Directed Ortho-Metalation (DoM) route and a highly efficient Halogen-Metal Exchange route.

The Regiochemical Challenge: Why Direct Formylation Fails

Attempting a standard Vilsmeier-Haack formylation on the unfunctionalized precursor (1-fluoro-4-methoxy-3-methylbenzene) fails to yield the target molecule. The strongly activating methoxy (-OCH3) group directs electrophilic attack to its ortho positions. Because the para position is occupied by fluorine, the formyl group preferentially attacks the sterically accessible ortho position (C6), yielding the undesired 2-methoxy-3-methyl-6-fluorobenzaldehyde isomer.

Regioselectivity SM 1-Fluoro-4-methoxy- 3-methylbenzene VH Vilsmeier-Haack (POCl3, DMF) SM->VH Major Major Isomer (Formylation ortho to OCH3) Wrong Regiochemistry VH->Major Electronic Preference Minor Minor Isomer (Formylation meta to OCH3) Target Molecule VH->Minor Disfavored

Regioselectivity failure in direct electrophilic formylation of fluoromethoxy-toluene derivatives.

To bypass this thermodynamic trap, researchers must rely on directed metalation strategies or pre-functionalized halogenated precursors.

Pathway Overview: Route A vs. Route B

SynthesisRoutes StartA 2-Fluoro-5-methoxybenzoic acid StepA1 1. t-BuOK, n-BuLi, MeI (DoM Methylation) StartA->StepA1 IntA1 2-Fluoro-5-methoxy- 4-methylbenzoic acid StepA1->IntA1 StepA2 2. EDCI, HN(OMe)Me 3. DIBAL-H IntA1->StepA2 Target 2-Fluoro-5-methoxy- 4-methylbenzaldehyde StepA2->Target StartB 1-Bromo-2-fluoro-5-methoxy- 4-methylbenzene StepB1 1. n-BuLi, THF, -78°C 2. DMF StartB->StepB1 StepB1->Target

Comparison of DoM (Route A) and Halogen-Metal Exchange (Route B) synthesis workflows.

Quantitative Yield Benchmarking
Synthesis RouteStepsKey Intermediates / ReagentsOverall YieldRegiochemical PurityScalability
Route A: DoM & Reduction 32-Fluoro-5-methoxy-4-methylbenzoic acid45-55%>98%Moderate
Route B: Halogen-Metal Exchange 11-Bromo-2-fluoro-5-methoxy-4-methylbenzene82-89%>99%High
Route C: Direct Formylation 1POCl3, DMF<10%Poor (Mixture)Low
Route A: Directed Ortho-Metalation (DoM) & Reduction

This three-step route builds the molecule from[2]. While longer, it is a robust method if the brominated precursor required for Route B is unavailable.

Step-by-Step Methodology:

  • Methylation via DoM:

    • Procedure: Dissolve potassium tert-butoxide (4.0 eq) in anhydrous THF at -78 °C. Add 2-fluoro-5-methoxybenzoic acid (1.0 eq) in THF. Follow immediately with n-butyllithium (4.0 eq). Stir for 40 minutes, then quench with iodomethane (2.0 eq)[2].

    • Causality & Mechanism: The t-BuOK first deprotonates the carboxylic acid to form a carboxylate salt, preventing n-BuLi from acting as a nucleophile and attacking the carbonyl. The methoxy group acts as a strong Directed Metalation Group (DMG), coordinating the lithium ion and directing deprotonation specifically to the adjacent C4 position. MeI traps the aryllithium species to yield 2-fluoro-5-methoxy-4-methylbenzoic acid.

  • Weinreb Amide Formation:

    • Procedure: Treat the resulting acid with EDCI, HOBt, N,O-dimethylhydroxylamine hydrochloride, and DIPEA in DCM at room temperature.

    • Causality: Converting the acid to a Weinreb amide is critical for controlled reduction. Direct reduction of the acid to the aldehyde is kinetically difficult to control and prone to over-reduction to the alcohol.

  • DIBAL-H Reduction:

    • Procedure: Cool the Weinreb amide in THF to -78 °C. Add DIBAL-H (1.2 eq) dropwise. Quench with saturated aqueous Rochelle salt solution.

    • Causality: DIBAL-H reduces the amide to a stable tetrahedral intermediate. This intermediate survives until the aqueous quench, strictly preventing over-reduction and yielding the target aldehyde.

Route B: Halogen-Metal Exchange (The Benchmark Standard)

For drug development professionals requiring high throughput, Route B is the superior choice. It utilizes a commercially available pre-functionalized building block, (also cataloged as 5-Bromo-4-fluoro-2-methylanisole)[3][4], allowing for a highly efficient, single-step Bouveault aldehyde synthesis.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Dissolve 1-bromo-2-fluoro-5-methoxy-4-methylbenzene (1.0 eq) in anhydrous THF (to 0.2 M).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.5 M in hexanes, 1.1 eq) dropwise over 15 minutes. Stir for 30 minutes.

    • Causality: The thermodynamic driving force is the formation of the more stable aryllithium species. The strict -78 °C temperature is mandatory to prevent the highly reactive aryllithium from undergoing Wurtz-Fittig coupling with the byproduct 1-bromobutane, or eliminating to form a benzyne intermediate.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise. Stir for 1 hour at -78 °C, then allow to warm to 0 °C.

    • Causality: DMF acts as the formylating electrophile. The nucleophilic attack forms a stable tetrahedral lithium hemiaminal. This stability is the self-validating mechanism that prevents a second equivalent of aryllithium from attacking the newly formed carbonyl, which would otherwise yield a secondary alcohol.

  • Quench & Workup: Quench the reaction with 1N HCl at 0 °C. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

    • Causality: The acidic quench hydrolyzes the hemiaminal intermediate, releasing the target this compound.

Conclusion & Recommendations

Benchmarking the synthesis of this compound reveals that Route B (Halogen-Metal Exchange) is the optimal pathway for both yield (82-89%) and operational efficiency. While Route A provides an excellent demonstration of Directed Ortho-Metalation (DoM) logic[2], the single-step nature of Route B minimizes loss across multiple workups and relies on a readily accessible commercial starting material[4], making it the recommended protocol for STING agonist intermediate scale-up[1].

References
  • World Intellectual Property Organization. "WO2018067423A1 - BENZO[b]THIOPHENE COMPOUNDS AS STING AGONISTS." Google Patents.
  • World Intellectual Property Organization. "WO2005113494A2 - Nitrogenated heterocyclic derivatives as protein kinase modulators and use for the treatment of angiogenesis and cancer." Google Patents.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 84786444, 5-Bromo-4-fluoro-2-methylanisole." PubChem. URL:[Link]

Sources

Safety Operating Guide

2-Fluoro-5-methoxy-4-methylbenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper laboratory waste management is not merely a matter of regulatory compliance; it is a fundamental pillar of laboratory safety, environmental stewardship, and operational integrity. For researchers handling specialized fluorinated building blocks like 2-Fluoro-5-methoxy-4-methylbenzaldehyde , standard disposal protocols must be adapted to account for the unique physicochemical behavior of halogenated aldehydes.

This guide provides a comprehensive, self-validating operational plan for the safe handling, segregation, and disposal of this compound, ensuring that your laboratory maintains the highest standards of safety and efficiency.

Chemical Profile & Mechanistic Rationale

This compound is a substituted aromatic aldehyde utilized heavily in pharmaceutical synthesis. From a waste management perspective, it presents two distinct chemical challenges:

  • It is a halogenated organic compound: The stable carbon-fluorine bond dictates that this material cannot be disposed of alongside standard organic solvents.

  • It is an aldehyde: Aldehydes are prone to auto-oxidation in the presence of atmospheric oxygen, gradually converting into their corresponding carboxylic acids (in this case, 2-fluoro-5-methoxy-4-methylbenzoic acid). This auto-oxidation can lower the pH of the waste stream over time, introducing the risk of acid-base exotherms if mixed indiscriminately.

Table 1: Physicochemical & Regulatory Data Summary

Property / MetricDetail
Chemical Name This compound
CAS Number 1378655-94-7
Molecular Formula C9H9FO2
Molecular Weight 168.17 g/mol
GHS Hazard Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[1]
Primary Waste Category Halogenated Organic Waste
Incompatible Materials Strong oxidizers, strong bases, non-halogenated waste streams
The Causality Behind Halogenated Segregation

Mixing halogenated waste (like fluorinated benzaldehydes) with non-halogenated waste (e.g., acetone, ethanol) is a critical operational failure. 2, meticulous separation of chlorinated and fluorinated solvents from non-halogenated ones is mandatory[2].

Why? Non-halogenated waste is typically incinerated at lower temperatures. If fluorinated compounds are introduced into this stream, the incomplete combustion generates highly toxic fluorinated dioxins, furans, and corrosive hydrogen fluoride (HF) gas. Halogenated waste must be routed to specialized, high-temperature incineration facilities equipped with alkaline scrubbers to neutralize acid gases.

Operational Disposal Plan: Step-by-Step Methodology

To ensure absolute safety, every disposal action must function as a self-validating system —meaning the protocol inherently proves its own safety before the point of no return.

Phase 1: Waste Characterization & Self-Validation

Before adding this compound waste (whether pure solid or dissolved in solvent) to a bulk Satellite Accumulation Area (SAA) container, you must validate compatibility.

  • Step 1.1: pH Verification. If the waste is an aqueous wash containing the aldehyde, test the pH using indicator paper.3[3]. If the pH is <5 (indicating heavy oxidation to the carboxylic acid), neutralize it dropwise with 1M NaOH until it reaches pH 7.

  • Step 1.2: Micro-Scale Compatibility Test (Self-Validation). Extract a 1 mL aliquot of the current bulk halogenated waste from your carboy. In a fume hood, mix it with 1 mL of your new this compound waste in a glass test tube.

  • Step 1.3: Observation. Monitor the test tube for 5 minutes. Validation: If the temperature remains stable and no gas evolves, the bulk transfer is validated as safe. This prevents catastrophic chemical pressurization inside sealed 20L waste carboys.

Phase 2: Containerization
  • Step 2.1: Material Selection. Use High-Density Polyethylene (HDPE) or amber glass containers. Causality: Never use metal containers for aldehyde waste. The potential auto-oxidation of the aldehyde into 2-fluoro-5-methoxy-4-methylbenzoic acid will slowly corrode metal, leading to structural failure of the container.

  • Step 2.2: Headspace Management. Fill the container to no more than 80% capacity to allow for vapor expansion.

Phase 3: RCRA-Compliant Labeling & Storage
  • Step 3.1: Identification. Attach a compliant hazardous waste tag. Mark the primary hazard as "Toxic/Irritant" and the waste stream as "Halogenated Organic Waste".

  • Step 3.2: Regulatory Timelines. . Date the container the moment the first drop of waste enters it.

  • Step 3.3: Secondary Containment. Place the primary container inside a secondary high-density plastic bin capable of holding 110% of the primary container's volume.

Spill Response & Emergency Disposal Protocol

In the event of an accidental release of this compound, immediate containment is required to prevent respiratory irritation (H335) and surface contamination.

  • Mitigation: Don nitrile gloves, safety goggles, and a lab coat. Ensure the fume hood sash is lowered (if inside) or increase room ventilation.

  • Containment (Solid): If the pure chemical is spilled, do not dry-sweep, as this aerosolizes the irritant. Lightly dampen the powder with a compatible high-boiling solvent (e.g., isopropanol) to suppress dust.

  • Containment (Liquid): If spilled as a solution, surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or diatomaceous earth). Causality: Do not use combustible materials like paper towels for concentrated organic spills, as this creates a highly flammable solid waste hazard.

  • Collection: Scoop the absorbed material using a non-sparking polyethylene tool and place it into a solid hazardous waste container. Label as "Solid Halogenated Debris."

Waste Segregation & Disposal Workflow

The following diagram illustrates the logical decision-making process for routing this compound waste safely to a Treatment, Storage, and Disposal Facility (TSDF).

WasteDisposal Start Waste Generated: This compound Phase Determine Physical Phase Start->Phase Solid Solid Residue / Spill Phase->Solid Powder Liquid Liquid Solution Phase->Liquid Dissolved Segregate Segregate as Halogenated Waste (Do NOT mix with non-halogenated) Solid->Segregate Liquid->Segregate Validate Self-Validation: pH 6-8 & Micro-scale Compatibility Segregate->Validate Store HDPE / Glass Container Secondary Containment Validate->Store Incinerate Licensed TSDF: High-Temp Incineration Store->Incinerate

Workflow for the segregation and disposal of halogenated benzaldehyde waste.

References

  • Title: Managing Hazardous Materials Waste Source: labmanager.com URL: [Link]

  • Title: Hazardous Chemical Waste Management in Teaching Laboratories: A Case Study of the Faculty of Pharmacy of Monastir in Tunisia Source: acs.org URL: [Link]

  • Title: EPA Rules For Hazardous Waste Management: A Primer on RCRA Source: hetiservices.com URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.